((4-Phenylbutyl)hydroxyphosphoryl)acetic acid
Description
Properties
IUPAC Name |
2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4P/c13-12(14)10-17(15,16)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXLMKMDSUIHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCP(=O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518220 | |
| Record name | [Hydroxy(4-phenylbutyl)phosphoryl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83623-61-4 | |
| Record name | 2-[Hydroxy(4-phenylbutyl)phosphinyl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83623-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083623614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [Hydroxy(4-phenylbutyl)phosphoryl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((4-phenylbutyl)hydroxyphosphoryl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 83623-61-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Molecular Strategy of a Phosphonate Antibiotic: A Technical Guide to the Mechanism of Action of ((4-Phenylbutyl)hydroxyphosphoryl)acetic Acid Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: From a Chemical Name to a Mechanistic Class
The compound ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid belongs to the phosphonate class of molecules. While this specific chemical entity is documented as a metabolite or impurity of the ACE inhibitor Fosinopril[1][2], its structural motif—a phosphonic acid group separated from a hydroxamic acid or carboxyl group by an alkyl chain—is archetypal of a well-established class of antibiotics. The vast body of scientific inquiry into this pharmacophore points unequivocally to fosmidomycin as the parent compound and reference standard. Therefore, this guide will focus on the extensively validated mechanism of action of fosmidomycin and its analogues as a paradigm for understanding this compound's probable biological activity. This approach ensures a narrative grounded in robust, published data, providing actionable insights for the research community.
The Target: A Choke Point in Pathogen-Specific Metabolism
The primary molecular target of fosmidomycin is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) , also designated as IspC.[3][4][5][6] This enzyme is a critical catalyst in the non-mevalonate pathway (also known as the MEP pathway), an essential metabolic route for the synthesis of isoprenoid precursors.[7][8]
Isoprenoids are a diverse class of molecules vital for cellular function, including quinones for electron transport, components of cell walls, and intermediates for protein prenylation. Most bacteria, including many pathogenic Gram-negative species (E. coli, Pseudomonas aeruginosa), apicomplexan parasites like Plasmodium falciparum (the causative agent of malaria), and plants rely exclusively on the MEP pathway.[8][9][10]
Crucially, humans and other mammals utilize the alternative mevalonate pathway for isoprenoid biosynthesis and lack the enzymes of the MEP pathway entirely.[4][11][12] This fundamental metabolic dichotomy makes DXR an outstanding target for the development of selective antimicrobial agents with a potentially high therapeutic index and minimal host toxicity.[10][11]
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- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to ((4-Phenylbutyl)hydroxyphosphoryl)acetic Acid (Fosinoprilat) as a Potent Angiotensin-Converting Enzyme (ACE) Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Re-examining a Cornerstone of Cardiovascular Therapy
The management of hypertension and heart failure was revolutionized by the advent of Angiotensin-Converting Enzyme (ACE) inhibitors. By targeting a critical enzymatic step in the Renin-Angiotensin-Aldosterone System (RAAS), these agents effectively mitigate vasoconstriction and sodium retention, cornerstone pathophysiological processes in cardiovascular disease. Among the various chemical classes of ACE inhibitors, the phosphinic acid-containing compounds represent a unique and potent group. This technical guide provides an in-depth exploration of ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid, the active metabolite of the prodrug Fosinopril, referred to herein as Fosinoprilat. We will dissect its molecular mechanism, pharmacokinetic advantages, and the experimental methodologies crucial for its evaluation, offering a comprehensive resource for professionals in the field.
Section 1: Molecular and Pharmacokinetic Profile
Chemical Identity of Fosinoprilat
Fosinoprilat, with the chemical name this compound, is the pharmacologically active entity. Its structure is characterized by a central phosphorus atom, forming a phosphinic acid group. This moiety is critical for its inhibitory activity, acting as a highly effective mimic of the transition state of peptide hydrolysis catalyzed by ACE. The molecule also features a 4-phenylbutyl side chain, which confers significant hydrophobicity, and a carboxylic acid group, both of which are essential for optimal binding to the enzyme's active site.
| Property | Value |
| IUPAC Name | 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid |
| Molecular Formula | C₁₂H₁₇O₄P |
| Molecular Weight | 256.23 g/mol |
| CAS Number | 83623-61-4 |
The Fosinopril Prodrug Strategy
For clinical administration, Fosinoprilat is delivered as the ester prodrug, Fosinopril. This strategic esterification masks the polar phosphinic acid and carboxylic acid groups, enhancing the molecule's lipophilicity and thereby improving its oral bioavailability. Following oral administration, Fosinopril is rapidly and extensively hydrolyzed, primarily by esterases in the gastrointestinal mucosa and the liver, to release the active Fosinoprilat.
Caption: Enzymatic conversion of the Fosinopril prodrug to its active form, Fosinoprilat.
A Unique Pharmacokinetic Signature: Dual-Route Elimination
A distinguishing feature of Fosinoprilat is its balanced, dual-pathway elimination from the body via both renal (urine) and hepatic (bile and feces) routes. This compensatory mechanism is of significant clinical importance. In patients with renal impairment, where the excretion of most other ACE inhibitors is compromised, the hepatic clearance of Fosinoprilat increases to compensate, preventing drug accumulation. This unique pharmacokinetic profile means that dosage adjustments are often unnecessary in patients with mild to moderate renal dysfunction, a clear advantage over ACE inhibitors that rely solely on renal excretion. The half-life of Fosinoprilat is approximately 12 hours, supporting once-daily dosing.
Section 2: Molecular Mechanism of ACE Inhibition
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The RAAS is a cascade of hormonal and enzymatic interactions that regulate blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) is a central component, catalyzing the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. Furthermore, ACE is responsible for the degradation of bradykinin, a potent vasodilator.
Caption: Fosinoprilat inhibits ACE, blocking Angiotensin II production and bradykinin degradation.
Binding Interactions within the ACE Active Site
The potent inhibitory effect of Fosinoprilat stems from its high-affinity binding to the active site of ACE. It acts as a competitive inhibitor, leveraging key structural features to secure its position.
-
Zinc Chelation: The phosphinic acid group [P(=O)OH] is the lynchpin of the interaction. It acts as a powerful bidentate ligand, chelating the essential Zn²⁺ ion within the catalytic site. This interaction mimics the tetrahedral transition state of peptide bond cleavage, effectively locking the enzyme in an inactive conformation.
-
Ionic Bonding: The terminal carboxylate group of the acetic acid moiety forms a strong ionic bond with a positively charged residue, such as Arginine (Arg273), in the S1' subsite of the enzyme.
-
Hydrophobic Interactions: The 4-phenylbutyl side chain fits snugly into the large, non-polar S1 pocket of the ACE active site. This hydrophobic interaction significantly contributes to the overall binding affinity and potency of the inhibitor.
Docking studies of Fosinopril and its analogs confirm these interactions, highlighting hydrogen bonding with residues like Thr371 and extensive hydrophobic and van der Waals interactions with residues including Leu144, His345, and Ala348.
Section 3: In Vitro Evaluation of ACE Inhibitory Activity
To quantify the potency of a potential ACE inhibitor like Fosinoprilat, a robust and reproducible in vitro assay is essential. The most common method relies on monitoring the enzymatic conversion of a specific substrate.
Assay Principle
The assay measures the rate of product formation by ACE. The substrate hippuryl-L-histidyl-L-leucine (HHL) is cleaved by ACE to yield hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is directly proportional to ACE activity. By measuring HA formation in the presence of varying concentrations of an inhibitor, one can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: Spectrophotometric HHL Assay
This protocol describes a self-validating system for determining ACE inhibition.
1. Reagent Preparation:
- ACE Enzyme Solution: Prepare a solution of rabbit lung ACE (e.g., from Sigma-Aldrich) in a phosphate buffer (e.g., 100 mM potassium phosphate, 300 mM NaCl, pH 8.3). The final concentration should be determined empirically to yield a linear reaction rate over the assay time (e.g., 100 mU/mL).
- Substrate Solution (HHL): Prepare a 5 mM solution of HHL in the same phosphate buffer.
- Inhibitor Stock Solution: Dissolve Fosinoprilat in the assay buffer. If solubility is an issue, a minimal amount of DMSO or ethanol (final concentration <1%) can be used. Prepare a series of dilutions to cover a range of expected inhibitory concentrations.
- Reaction Stop Solution: 1.0 M Hydrochloric Acid (HCl).
- Extraction Solvent: Ethyl Acetate.
2. Assay Procedure:
- Pre-incubation: In a microcentrifuge tube, add 40 µL of the inhibitor solution (or buffer for control) to 20 µL of the ACE enzyme solution.
- Incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Start the enzymatic reaction by adding 100 µL of the pre-warmed (37°C) HHL substrate solution.
- Incubate the reaction mixture at 37°C for 45-60 minutes. The exact time should be within the linear range of the enzyme kinetics.
- Reaction Termination: Stop the reaction by adding 250 µL of 1.0 M HCl.
- Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.
- Quantification: Carefully transfer 1.0 mL of the upper organic (ethyl acetate) layer to a new tube. Evaporate the solvent to dryness (e.g., using a speed vacuum or nitrogen stream).
- Re-dissolve the dried hippuric acid residue in a known volume (e.g., 1.0 mL) of deionized water or buffer.
- Measurement: Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
Data Analysis and IC₅₀ Determination
-
Calculate Percent Inhibition:
-
Inhibition (%) = [1 - (Absorbance of Sample / Absorbance of Control)] * 100
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of ACE activity.
-
| Fosinoprilat Conc. (nM) | Absorbance (228 nm) | % Inhibition |
| 0 (Control) | 0.850 | 0% |
| 1 | 0.765 | 10% |
| 5 | 0.595 | 30% |
| 10 | 0.442 | 48% |
| 20 | 0.298 | 65% |
| 50 | 0.153 | 82% |
| 100 | 0.068 | 92% |
Sample data for illustrative purposes. In vitro studies have shown Fosinoprilat to be a highly potent inhibitor, with an IC₅₀ value of 11 nM against purified rabbit lung ACE.
Section 4: In Vivo Assessment of Antihypertensive Efficacy
While in vitro assays confirm molecular potency, in vivo studies are imperative to evaluate the physiological antihypertensive effect, accounting for pharmacokinetics and complex homeostatic mechanisms.
Choice of Animal Model
Various animal models are used to screen antihypertensive agents. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model as it closely mimics human essential hypertension. Other models, such as the DOCA-salt model (volume-dependent hypertension) or renal artery ligation models (renin-dependent hypertension), can be used to probe specific mechanisms.
Experimental Workflow: Antihypertensive Study in SHRs
This workflow outlines a typical study to assess the efficacy of Fosinopril (the prodrug, for oral administration).
Fosinopril Impurity A: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: Understanding Fosinopril and its Primary Metabolite
Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor belonging to the phosphinic acid ester prodrug class.[1][2] It is prescribed for the management of hypertension and heart failure.[2][3] Upon oral administration, Fosinopril undergoes rapid and extensive hydrolysis by esterases in the gastrointestinal mucosa and liver to its active metabolite, Fosinoprilat.[4][5][6] This active form is officially designated as Fosinopril Impurity A in pharmacopeial standards and is also known as Fosinopril Related Compound A.[7] Fosinoprilat is the entity responsible for the therapeutic effects of Fosinopril, acting as a potent inhibitor of ACE.[1][8] This guide provides a detailed examination of the chemical and physical properties of Fosinopril Impurity A, offering critical insights for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Fosinopril Impurity A is fundamental for the development of analytical methods, formulation design, and for ensuring the quality and stability of Fosinopril drug products.
Nomenclature and Identification
-
IUPAC Name: (2S,4S)-4-cyclohexyl-1-(2-((R)-hydroxy(4-phenylbutyl)phosphoryl)acetyl)pyrrolidine-2-carboxylic acid[7]
-
Synonyms: Fosinopril Related Compound A, Fosinoprilat, Fosinopril Diacid[7]
-
CAS Number: 95399-71-6[7]
-
Molecular Formula: C₂₃H₃₄NO₅P[9]
-
Molecular Weight: 435.49 g/mol [9]
Physicochemical Characteristics
| Property | Value | Source(s) |
| Melting Point | 149-153 °C | [10] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Fosinopril Sodium (Prodrug): Soluble in water (100 mg/mL), methanol, and ethanol; slightly soluble in hexane.[4] Fosinoprilat (Impurity A): Quantitative solubility data in common organic solvents is not readily available in public literature and may need to be determined experimentally. |
Expert Insight: The solubility of Fosinoprilat is a critical parameter for analytical method development. While Fosinopril sodium's solubility is well-documented, the diacid form (Fosinoprilat) is expected to have different solubility characteristics. Its amphiprotic nature, containing both a carboxylic acid and a phosphinic acid group, suggests pH-dependent aqueous solubility. For chromatographic analysis, it is often dissolved in the mobile phase, which typically consists of a mixture of organic solvents like acetonitrile or methanol and an aqueous buffer.
Formation and Degradation
Fosinopril Impurity A is not a typical process-related impurity or a degradation product formed under storage conditions. Instead, it is the intended active form of the drug, produced in vivo.
In Vivo Hydrolysis of Fosinopril
The primary pathway for the formation of Fosinoprilat is the enzymatic hydrolysis of the ester prodrug, Fosinopril, after oral administration. This biotransformation is rapid and extensive, occurring primarily in the liver and the gastrointestinal mucosa.[5][6] The ester linkage in Fosinopril is cleaved by carboxylesterases to yield the active diacid, Fosinoprilat.[3]
Caption: In vivo conversion of Fosinopril to Fosinopril Impurity A.
Expert Insight: The in vivo hydrolysis of Fosinopril is a classic example of a prodrug strategy to improve the oral bioavailability of a pharmacologically active molecule. The ester group in Fosinopril enhances its lipophilicity, facilitating its absorption from the gastrointestinal tract. Once absorbed, the ester is cleaved to release the more polar, active Fosinoprilat into the systemic circulation.
Analytical Characterization
The accurate identification and quantification of Fosinopril Impurity A are crucial for pharmacokinetic studies, bioequivalence assessments, and for monitoring the purity of Fosinopril drug substances and products.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Fosinopril and its related compounds, including Fosinopril Impurity A.
Typical HPLC Method Parameters:
| Parameter | Condition | Source(s) |
| Column | Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [11] |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and/or methanol with an acidic aqueous buffer (e.g., phosphate or acetate buffer). | [11] |
| Flow Rate | 1.0 - 1.5 mL/min | [12] |
| Detection | UV at 205-220 nm | [13] |
| Injection Volume | 10 - 50 µL | [14] |
Expert Insight: The choice of a reversed-phase column is logical due to the relatively nonpolar nature of both Fosinopril and Fosinoprilat. The acidic mobile phase is necessary to suppress the ionization of the carboxylic and phosphinic acid groups, leading to better peak shape and retention. Due to the ester linkage in Fosinopril, care must be taken during sample preparation and analysis to prevent its ex vivo hydrolysis to Fosinoprilat. Acidification of plasma samples with formic acid has been shown to effectively stabilize Fosinopril.[14]
Caption: A typical workflow for the analysis of Fosinopril and Fosinopril Impurity A in plasma.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of Fosinopril Impurity A.
-
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the quantification of Fosinoprilat in biological matrices.[11] In positive ion electrospray ionization mode, Fosinoprilat would be expected to show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for selective reaction monitoring (SRM), enhancing the specificity of the analysis. A detailed fragmentation pathway is not extensively described in the literature and would be a valuable area for further investigation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the Fosinoprilat molecule, such as the carboxylic acid, phosphinic acid, and amide groups. This data is also typically available with a certified reference standard.[15]
Synthesis Overview
While Fosinopril Impurity A is primarily formed in vivo, its chemical synthesis is necessary for the preparation of reference standards for analytical purposes. The synthesis is complex and involves multiple steps, often starting from optically pure proline derivatives and phosphine derivatives. The stereochemistry at the phosphorus center and the two chiral centers in the proline ring are critical for the biological activity of the final compound.
Toxicological Profile
As the active metabolite of Fosinopril, the toxicological profile of Fosinoprilat is intrinsically linked to that of the parent drug. The primary pharmacological effect is the inhibition of ACE, which can lead to adverse effects such as hypotension, hyperkalemia, and a dry cough.[3]
A crucial aspect of the toxicology of ACE inhibitors is their potential for developmental toxicity. The use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy can cause fetal and neonatal morbidity and mortality.[4] Studies in pregnant rats have shown that Fosinopril or its active metabolite, Fosinoprilat, can cross the placental barrier and inhibit fetal ACE.[16] Therefore, Fosinopril is contraindicated during pregnancy.
Conclusion
Fosinopril Impurity A, or Fosinoprilat, is the pharmacologically active form of the ACE inhibitor Fosinopril. A comprehensive understanding of its chemical and physical properties, formation, and analytical characterization is essential for drug development professionals. This guide has provided a detailed overview of these aspects, drawing from available scientific literature and offering expert insights into the practical considerations for working with this important molecule. While much is known, further research into the quantitative solubility, detailed spectral analysis with assignments, and specific toxicological data for Fosinoprilat would be beneficial to the scientific community.
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- 12. Pharmacokinetics of fosinopril in patients with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Characterization of CAS 83623-61-4
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is profoundly amplified by the presence of impurities. Uncharacterized entities within an active pharmaceutical ingredient (API) can introduce unforeseen toxicities, alter therapeutic efficacy, and create significant regulatory hurdles. The comprehensive identification and characterization of these impurities are, therefore, not merely a matter of analytical chemistry but a cornerstone of patient safety and drug viability. This guide focuses on a case study in impurity profiling: the structure elucidation and characterization of the compound registered under CAS number 83623-61-4. This entity is recognized as a process-related impurity and potential degradant of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] A thorough understanding of its molecular structure and properties is paramount for controlling its formation and ensuring the quality of the final drug product.
This technical guide provides a holistic, field-proven framework for the structural elucidation of CAS 83623-61-4, moving from foundational data gathering to advanced spectroscopic analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Foundational Characterization: Establishing the Molecular Identity
The initial step in the characterization of an unknown compound is to gather all available foundational data. For CAS 83623-61-4, a comprehensive literature and database search reveals the following key identifiers:
-
Chemical Name: 2-[Hydroxy(4-phenylbutyl)phosphinyl]acetic acid[1][3]
-
Synonyms: Fosinopril Impurity A, Fosinopril USP Related Compound G, 4-Phenybutyl 2-Carboxyethylphosphinic Acid[2]
This preliminary information provides the basis for all subsequent analytical investigations. The molecular formula immediately suggests the elemental composition, which can be confirmed through high-resolution mass spectrometry. The chemical name and its association with Fosinopril provide critical clues about the expected structural motifs, namely a phosphinic acid core, a phenylbutyl group, and an acetic acid moiety.
Table 1: Fundamental Properties of CAS 83623-61-4
| Property | Value | Source |
| CAS Number | 83623-61-4 | [1][3] |
| IUPAC Name | 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid | [1] |
| Molecular Formula | C₁₂H₁₇O₄P | [3][4] |
| Molecular Weight | 256.23 g/mol | [1][3] |
| InChIKey | WRXLMKMDSUIHDK-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC=C(C=C1)CCCCP(=O)(CC(=O)O)O | [1] |
The Strategic Workflow for Structure Elucidation
A robust and logical workflow is essential for the unambiguous elucidation of a chemical structure. The following diagram outlines the strategic approach for characterizing CAS 83623-61-4, integrating chromatographic separation with spectroscopic analysis.
Caption: A strategic workflow for the comprehensive structure elucidation of CAS 83623-61-4.
Chromatographic and Mass Spectrometric Characterization
High-Performance Liquid Chromatography (HPLC): Purity and Isolation
The initial analytical step involves developing a robust HPLC method to determine the purity of the CAS 83623-61-4 standard and to serve as a front-end separation for LC-MS analysis. Given its relationship to Fosinopril, a reversed-phase HPLC method is the logical choice.
Experimental Protocol: HPLC Method Development
-
Column Selection: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended to ensure good separation from any potential related impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes is a reasonable starting point, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl chromophore absorbs, typically around 210-220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method will establish the retention time of CAS 83623-61-4 and assess its purity. For preparative isolation from a complex mixture, the method can be scaled up accordingly.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Molecular Blueprint
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the cornerstone of modern structure elucidation. It provides an accurate mass measurement, from which the elemental composition can be definitively determined.
Experimental Protocol: LC-HRMS Analysis
-
LC System: Utilize the HPLC method developed in the previous step.
-
Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer is required.
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for this class of polar, non-volatile compounds. Both positive and negative ion modes should be evaluated. Given the presence of carboxylic and phosphinic acid groups, negative ion mode is likely to be more sensitive.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.
-
Data Analysis:
-
Extract the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition. The theoretical exact mass of C₁₂H₁₇O₄P is 256.0864. The measured mass should be within a 5 ppm error.
-
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
Tandem mass spectrometry provides invaluable information about the connectivity of the molecule by inducing fragmentation of the precursor ion and analyzing the resulting product ions.
Caption: A predicted fragmentation pathway for CAS 83623-61-4 in negative ion mode MS/MS.
Interpretation of Expected Fragmentation:
-
Loss of Water (-18 Da): The hydroxyl group on the phosphorus atom can be readily lost as water.
-
Loss of Carbon Dioxide (-44 Da): Decarboxylation of the acetic acid moiety is a common fragmentation pathway for carboxylic acids.
-
Cleavage of the P-C Bond: Fragmentation adjacent to the phosphorus atom can lead to the loss of the phenylbutyl chain.
-
Cleavage of the C-C Bond: Cleavage of the bond between the phosphinyl group and the acetic acid methylene group is also plausible.
By comparing the observed fragment ions with these predicted pathways, the gross connectivity of the molecule can be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the chemical environment and connectivity of atoms within a molecule. A suite of 1D and 2D NMR experiments is required for the complete structural assignment of CAS 83623-61-4.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -COOH).
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal resolution.
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Identifies the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.
-
³¹P NMR: A crucial experiment for organophosphorus compounds, providing information about the chemical environment of the phosphorus atom.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons (¹H-¹H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for establishing the connectivity of different molecular fragments.
-
-
Table 2: Predicted ¹H NMR Spectral Data for CAS 83623-61-4
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | m | 5H | Aromatic protons (C₆H₅-) |
| ~ 2.6 | t | 2H | -CH₂- attached to the phenyl ring |
| ~ 1.5 - 1.8 | m | 6H | -(CH₂)₃- of the butyl chain and -P-CH₂- |
| ~ 2.8 - 3.0 | d | 2H | -P-CH₂-COOH |
| Exchangeable | br s | 2H | -P-OH and -COOH |
Table 3: Predicted ¹³C NMR Spectral Data for CAS 83623-61-4
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 175 | -COOH |
| ~ 140 - 142 | Quaternary aromatic carbon |
| ~ 125 - 130 | Aromatic CH carbons |
| ~ 35 - 40 | -P-CH₂-COOH (with P-C coupling) |
| ~ 20 - 35 | Aliphatic -CH₂- carbons of the butyl chain |
Table 4: Predicted ³¹P NMR Spectral Data for CAS 83623-61-4
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 30 - 50 | m | Phosphinic acid phosphorus |
Note: The predicted chemical shifts are estimates and can vary depending on the solvent and other experimental conditions. The multiplicity in the ³¹P NMR spectrum will be complex due to coupling with multiple protons.
Data Integration and Structure Confirmation
The final and most critical step is the integration of all the spectroscopic and spectrometric data to build a cohesive and unambiguous structural assignment.
-
Molecular Formula Confirmation: The accurate mass from HRMS confirms the elemental composition (C₁₂H₁₇O₄P).
-
Substructure Identification:
-
¹H and ¹³C NMR data will confirm the presence of the monosubstituted phenyl ring and the butyl chain.
-
The downfield shift of one of the butyl chain carbons in the ¹³C NMR spectrum, coupled with its correlation to protons that are also coupled to phosphorus in the ¹H and ³¹P NMR spectra, will confirm the attachment of the butyl chain to the phosphorus atom.
-
The characteristic chemical shifts of the methylene group adjacent to the carboxylic acid in both ¹H and ¹³C NMR, along with its coupling to phosphorus, will confirm the -CH₂-COOH moiety's attachment to the phosphorus.
-
-
Connectivity Confirmation: HMBC correlations will be the definitive tool to link all the fragments. For example, correlations between the protons of the methylene group of the butyl chain adjacent to the phosphorus and the phosphorus atom itself (via ¹H-³¹P HMBC if available, or inferred from ¹H-¹³C HMBC and knowledge of the phosphorus position) will solidify this connection. Similarly, HMBC correlations between the protons of the acetic acid methylene group and the phosphorus atom will confirm that linkage.
-
Final Structure Verification: The complete set of data, including the MS fragmentation pattern, should be fully consistent with the proposed structure of 2-[Hydroxy(4-phenylbutyl)phosphinyl]acetic acid.
Conclusion: A Framework for Confidence in Impurity Profiling
The structure elucidation of CAS 83623-61-4 serves as an exemplary case for the rigorous analytical chemistry required in modern pharmaceutical development. By employing a systematic workflow that integrates chromatographic separation with high-resolution mass spectrometry and a comprehensive suite of NMR experiments, a definitive and self-validating structural assignment can be achieved. This level of characterization is not only a regulatory expectation but also a scientific necessity to ensure the safety and efficacy of therapeutic agents. The principles and protocols outlined in this guide provide a robust framework for scientists and researchers tasked with the critical responsibility of impurity identification and control.
References
-
PubChem. CID 13102401 | ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid. [Link]
-
Pharmaffiliates. CAS No : 83623-61-4 | Product Name : 4-Phenybutyl 2-Carboxyethylphosphinic Acid (Fosinopril Impurity). [Link]
-
Axios Research. Fosinopril Impurity A - CAS - 83623-61-4. [Link]
Sources
A Technical Guide to the Discovery and Development of Phosphinic Acid ACE Inhibitors
This guide provides an in-depth exploration of the discovery and development of phosphinic acid-based angiotensin-converting enzyme (ACE) inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and cardiovascular therapeutics. We will dissect the scientific journey from the initial rationale of targeting the renin-angiotensin system to the intricate details of structure-activity relationships and the clinical success of drugs like fosinopril.
The Renin-Angiotensin System: A Prime Target for Cardiovascular Therapy
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[1] A key player in this system is the angiotensin-converting enzyme (ACE), a zinc-dependent metallopeptidase.[2] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][3] Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention.[3] Consequently, inhibition of ACE presents a powerful therapeutic strategy for managing hypertension and heart failure.[2][4] The initial breakthroughs in this area came with the discovery of peptide inhibitors from snake venom, which validated ACE as a drug target but were limited by their lack of oral bioavailability.[5] This set the stage for the development of small-molecule, orally active ACE inhibitors.
Phosphinic Peptides: Mimicking the Transition State
A highly successful approach to designing potent enzyme inhibitors is to create molecules that mimic the transition state of the enzymatic reaction.[6] Phosphinic peptides were identified as excellent candidates for ACE inhibition because the phosphinic acid moiety serves as a stable analogue of the tetrahedral transition state formed during peptide bond hydrolysis by zinc metallopeptidases.[6][7] The phosphorus atom effectively chelates the catalytic zinc ion in the active site of ACE, leading to potent inhibition.[8][9]
Discovery through Combinatorial Chemistry
The discovery of novel phosphinic acid ACE inhibitors was significantly advanced through the screening of phosphinic peptide libraries.[6] This approach allows for the rapid synthesis and evaluation of a large number of compounds with diverse amino acid residues at different positions, facilitating the identification of potent and selective inhibitors.[6]
A notable example is the discovery of RXP 407, a potent and selective inhibitor of the N-terminal active site of ACE.[6] The screening of libraries of phosphinic peptides with the general formula Ac-Yaa-Pheψ(PO₂-CH₂)Ala-Yaa′-NH₂ led to the identification of compounds with high affinity and selectivity.[6]
Structure-Activity Relationship (SAR) of Phosphinic Acid ACE Inhibitors
The potency and selectivity of phosphinic acid ACE inhibitors are highly dependent on the nature of the amino acid residues at various positions, designated as P₂, P₁, P₁', and P₂'. These residues interact with corresponding subsites (S₂, S₁, S₁', S₂') in the active site of ACE.[6]
Key Structural Features for Potent Inhibition
-
The Phosphinic Acid Core: As mentioned, this is the crucial zinc-binding group that mimics the transition state.[8][9]
-
P₂ Position: An aspartic side chain in the P₂ position was found to be crucial for the potent N-domain selective inhibition of RXP 407.[6]
-
P₁' Position: The nature of the residue at this position significantly influences potency and domain selectivity. For instance, the development of the C-domain selective inhibitor RXPA380 was based on incorporating a proline residue at the P₁' position.[5]
-
P₂' Position: A free C-terminal carboxylate group in the P₂' position was initially thought to be essential for potent ACE inhibition.[5] However, the discovery of N-domain selective inhibitors with an amidated C-terminus, like RXP 407, challenged this notion and opened new avenues for inhibitor design.[5][6]
The following table summarizes the structure-activity relationships for a series of phosphinic acid ACE inhibitors.
| Compound | P₂ Residue | P₁' Residue | P₂' Residue | C-terminal | ACE Inhibition (Ki, nM) | Domain Selectivity |
| RXP 407 | Ac-Asp | Ala | Ala | Amide | 12 (N-domain) | N-domain selective[6] |
| RXPA380 | Phe | Pro | Trp | - | 3 (C-domain) | C-domain selective[5][7] |
| Fosinoprilat | - | - | Cyclohexyl-Pro | Carboxylate | 11 | Non-selective |
Fosinopril: A Clinically Successful Phosphinic Acid ACE Inhibitor
Fosinopril is the first and only phosphonate-containing ACE inhibitor to be marketed, sold under the trade name Monopril.[9][10] It is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[1][3][11]
Design and Mechanism of Action
Fosinopril was designed to have a long duration of action and a dual route of elimination, making it suitable for patients with renal impairment.[10][12] The active form, fosinoprilat, is a potent inhibitor of ACE.[13] The phosphinate group binds to the zinc ion in the ACE active site, leading to the inhibition of angiotensin II formation and a reduction in blood pressure.[1][8]
The development of fosinopril involved the synthesis of a series of orally active, phosphinyloxyacyl proline inhibitors.[14] Structure-activity relationship studies revealed that optimum potency and oral activity were achieved with (phenylbutyl)- and n-hexylphosphonate side chains.[14]
Pharmacokinetics and Clinical Efficacy
Fosinopril is well-absorbed orally and is converted to fosinoprilat in the liver and gastrointestinal mucosa.[3] A key feature of fosinopril is its balanced elimination, with approximately 50% cleared by the liver and 50% by the kidneys.[10] This dual excretion pathway is advantageous in patients with renal dysfunction.[15] Clinical trials have demonstrated the efficacy of fosinopril in treating hypertension and heart failure, with a safety profile comparable to other ACE inhibitors.[16][17]
The Two Active Sites of ACE: A New Frontier for Selective Inhibition
Somatic ACE consists of two homologous domains, the N- and C-domains, each containing a catalytically active site.[6] While most clinically used ACE inhibitors block both domains to a similar extent, there is growing evidence that the two domains have distinct substrate specificities and physiological roles.[6] For instance, the N-terminal active site is primarily responsible for the hydrolysis of Acetyl-Seryl-Aspartyl-Lysyl-Proline (Ac-SDKP), a negative regulator of hematopoiesis.[6] This has spurred the development of domain-selective ACE inhibitors.
Domain-Selective Inhibitors: RXP 407 and RXPA380
As previously mentioned, RXP 407 is a potent and selective inhibitor of the N-domain of ACE, with a Ki value of 12 nM for the N-domain and being three orders of magnitude less potent for the C-domain.[6] Conversely, RXPA380 was the first inhibitor identified to be highly selective for the C-domain of ACE.[5] The development of these domain-selective inhibitors provides valuable tools to probe the specific functions of each domain and may lead to new therapeutic agents with improved efficacy and reduced side effects.[6]
Experimental Protocols
Synthesis of Phosphinic Peptides
The synthesis of phosphinic peptides often involves the coupling of a phosphinic acid building block with amino acid or peptide fragments. A general approach is outlined below.
Protocol: Synthesis of a Diastereoselective Phosphinic Peptide [18]
-
Fragment Preparation: Synthesize the N-protected amino acid and C-terminal peptide fragments using standard solid-phase or solution-phase peptide synthesis methodologies.
-
Phosphinic Acid Building Block Synthesis: Prepare the desired phosphinic acid building block, for example, by Michaelis-Arbuzov reaction followed by hydrolysis.
-
Coupling Reaction: Couple the phosphinic acid building block with the N-protected amino acid fragment using a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine).
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc) using standard deprotection conditions.
-
Final Coupling: Couple the deprotected phosphinic dipeptide with the C-terminal peptide fragment.
-
Purification: Purify the final phosphinic peptide product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro ACE Inhibition Assay
The inhibitory activity of phosphinic acid compounds against ACE can be determined using a fluorometric or spectrophotometric assay.
Protocol: Fluorometric ACE Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the ACE enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl).
-
Prepare a stock solution of the fluorogenic substrate, such as o-Abz-Gly-p-Phe(NO₂)-Pro-OH, in a suitable solvent.
-
Prepare serial dilutions of the phosphinic acid inhibitor in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined amount of the ACE enzyme solution to each well.
-
Add the various concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation at ~320 nm, emission at ~420 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
If necessary, calculate the Ki value using the Cheng-Prusoff equation.
-
Visualization of Key Concepts
Caption: The Renin-Angiotensin System and the site of action for phosphinic acid ACE inhibitors.
Caption: A generalized workflow for the synthesis and evaluation of novel phosphinic acid ACE inhibitors.
Conclusion
The discovery and development of phosphinic acid ACE inhibitors represent a significant achievement in medicinal chemistry and cardiovascular medicine. By applying the principles of transition-state mimicry and leveraging combinatorial chemistry for lead discovery, researchers have successfully developed potent and clinically effective drugs. The ongoing exploration of domain-selective inhibitors promises to further refine our understanding of the renin-angiotensin system and may lead to the development of next-generation therapeutics with enhanced specificity and improved clinical outcomes.
References
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Georgiadis, D., et al. (2011). Novel mechanism of inhibition of human angiotensin-I-converting enzyme (ACE) by a highly specific phosphinic tripeptide. Biochemical Journal, 436(1), 53–59. [Link]
-
Petrillo, E. W., Jr, et al. (1988). (Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE. Journal of Medicinal Chemistry, 31(6), 1150-1158. [Link]
-
Dive, V., et al. (2004). RXP 407, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites. Proceedings of the National Academy of Sciences, 101(18), 6610-6615. [Link]
-
Abdou, M. M., et al. (2023). Diastereoselective synthesis of a novel phosphinic peptide as ACE inhibitor: Fragment-based design approach. Arabian Journal of Chemistry, 16(2), 104499. [Link]
-
Karanikolopoulos, G. N. (2007). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Chemistry of Heterocyclic Compounds, 43(11), 1367-1389. [Link]
-
Matziari, M., et al. (2022). Design, Synthesis, and Study of a Novel RXPA380–Proline Hybrid (RXPA380-P) as an Antihypertensive Agent. ACS Omega, 7(39), 35339-35349. [Link]
-
Petrillo, E. W., Jr, et al. (1988). (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L-proline, a novel orally active inhibitor of ACE. Journal of Medicinal Chemistry, 31(6), 1150-1158. [Link]
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Wikipedia. (n.d.). Discovery and development of ACE inhibitors. [Link]
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BioPharma Notes. (2021). Fosinopril. [Link]
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Clinicaltrials.eu. (n.d.). Fosinopril Sodium – Application in Therapy and Current Clinical Research. [Link]
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Patsnap Synapse. (n.d.). Fosinopril Sodium - Drug Targets, Indications, Patents. [Link]
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Metcalf, B. W., et al. (2012). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Chemical Reviews, 112(5), 2828-2873. [Link]
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GlobalRx. (n.d.). Clinical Profile: Fosinopril Sodium 40mg Tablet. [Link]
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DeForrest, J. M., et al. (1989). Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology. Journal of Cardiovascular Pharmacology, 14(5), 730-736. [Link]
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Singh, M., & Thrimawithana, T. (2022). Fosinopril. In StatPearls. StatPearls Publishing. [Link]
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Oparil, S. (1993). Fosinopril: An Overview. The American Journal of Cardiology, 72(20), H22-H24. [Link]
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Cushman, D. W., & Ondetti, M. A. (1991). Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity. Cardiovascular Drugs and Therapy, 5(4), 675-682. [Link]
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Semantic Scholar. (n.d.). Fosinopril, a Phosphinic Acid Inhibitor of Angiotensin I Converting Enzyme: In Vitro and Preclinical In Vivo Pharmacology. [Link]
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National Center for Biotechnology Information. (2024). Fosinopril. In StatPearls. [Link]
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MacFarlane, M. B., et al. (1996). Fosinopril. A review of its pharmacology and clinical efficacy in the management of heart failure. Drugs & Aging, 8(3), 226-242. [Link]
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Delve. (2025). Generic FOSINOPRIL SODIUM INN entry, drug patent and freedom to operate. [Link]
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Medicinal chemistry made easy. (2024). ACE inhibitors SAR, SAR of antihypertensive drugs. [Link]
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Wang, Y., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 968104. [Link]
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Drugs.com. (n.d.). Fosinopril: Package Insert / Prescribing Information. [Link]
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Methodological & Application
Synthesis of ((4-Phenylbutyl)hydroxyphosphoryl)acetic Acid: An Application Note and Laboratory Protocol
Abstract: This document provides a comprehensive, step-by-step laboratory protocol for the synthesis of ((4-phenylbutyl)hydroxyphosphoryl)acetic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The described synthetic route is a robust three-step process commencing with the formation of a key phosphonate intermediate via a Michaelis-Arbuzov reaction, followed by the introduction of the acetic acid moiety, and culminating in an acid-catalyzed hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and characterization data.
Introduction
Phosphinic acids and their derivatives are a significant class of compounds in medicinal chemistry, often employed as mimics of carboxylic acids or phosphates in bioactive molecules. This compound (CAS No. 83623-61-4) incorporates a phosphinic acid core, a flexible phenylbutyl side chain, and a carboxymethyl group, making it a valuable building block for further chemical elaboration.[1][2] This protocol details a reliable method for its laboratory-scale synthesis.
The synthetic strategy is designed for clarity and reproducibility, beginning with the formation of the carbon-phosphorus bond to the phenylbutyl group, followed by the attachment of the acetic acid precursor, and concluding with the deprotection of the ester groups to yield the final product.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in three main steps, as illustrated in the workflow diagram below.
Figure 1: Overall workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Phenylbutyl bromide | Reagent | Sigma-Aldrich | Purity >97%[3] |
| Triethyl phosphite | Reagent | Sigma-Aldrich | Purity ≥98% |
| Diisopropylamine | Anhydrous | Acros Organics | Purity >99% |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | |
| Ethyl bromoacetate | Reagent | Alfa Aesar | Purity 98% |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | Stabilizer-free |
| Diethyl ether | Anhydrous | EMD Millipore | |
| Ethyl acetate | HPLC Grade | VWR | |
| Hexanes | HPLC Grade | VWR | |
| Hydrochloric acid | ACS Reagent, 37% | J.T. Baker | |
| Magnesium sulfate | Anhydrous | Sigma-Aldrich | |
| Sodium bicarbonate | ACS Reagent | Fisher Scientific | |
| Brine | Saturated NaCl(aq) | In-house prep. |
Experimental Protocols
Step 1: Synthesis of Diethyl (4-phenylbutyl)phosphonate
This step employs the Michaelis-Arbuzov reaction, a classic and reliable method for forming a carbon-phosphorus bond.[4][5] The reaction involves the nucleophilic attack of triethyl phosphite on 4-phenylbutyl bromide.
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-phenylbutyl bromide (21.3 g, 0.1 mol).
-
Add triethyl phosphite (20.0 g, 0.12 mol, 1.2 equivalents) to the flask.
-
Heat the reaction mixture to 150-160 °C with stirring under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by TLC (7:3 hexanes:ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature.
-
Assemble a short-path distillation apparatus and distill the crude product under reduced pressure to remove unreacted starting materials and byproducts. The product, diethyl (4-phenylbutyl)phosphonate, is a colorless oil.
Expected Yield: 70-80%
Characterization (Expected):
-
¹H NMR (CDCl₃): δ 7.15-7.30 (m, 5H, Ar-H), 4.00-4.15 (m, 4H, OCH₂CH₃), 2.65 (t, 2H, Ar-CH₂), 1.60-1.80 (m, 4H, CH₂CH₂), 1.30 (t, 6H, OCH₂CH₃).
-
³¹P NMR (CDCl₃): δ ~32 ppm.
Step 2: Synthesis of Ethyl ((4-phenylbutyl)ethoxyphosphoryl)acetate
This step involves the deprotonation of the α-carbon to the phosphonate group, followed by alkylation with ethyl bromoacetate. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to ensure complete deprotonation without side reactions.
Procedure:
-
In a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (11.1 g, 0.11 mol) in anhydrous THF (150 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
In a separate flame-dried flask, dissolve diethyl (4-phenylbutyl)phosphonate (27.0 g, 0.1 mol) in anhydrous THF (50 mL).
-
Add the phosphonate solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Add ethyl bromoacetate (18.4 g, 0.11 mol) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford ethyl ((4-phenylbutyl)ethoxyphosphoryl)acetate as a colorless oil.
Expected Yield: 55-65%
Characterization (Expected):
-
¹H NMR (CDCl₃): δ 7.15-7.30 (m, 5H, Ar-H), 4.05-4.20 (m, 4H, OCH₂CH₃), 2.80-3.00 (m, 2H, P-CH₂-CO), 2.65 (t, 2H, Ar-CH₂), 1.60-1.80 (m, 4H, CH₂CH₂), 1.20-1.35 (m, 6H, OCH₂CH₃).
-
³¹P NMR (CDCl₃): δ ~45 ppm.
Step 3: Synthesis of this compound
The final step is the complete hydrolysis of both the phosphinate and carboxylate esters under acidic conditions. Refluxing with concentrated hydrochloric acid is a standard and effective method for this transformation.[6][7]
Procedure:
-
In a 250 mL round-bottom flask, combine ethyl ((4-phenylbutyl)ethoxyphosphoryl)acetate (17.1 g, 0.05 mol) and concentrated hydrochloric acid (100 mL).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. The reaction should become a single phase as the hydrolysis proceeds.
-
Monitor the reaction by TLC or by taking aliquots and analyzing via ¹H NMR for the disappearance of the ethyl ester signals.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the water and excess HCl by rotary evaporation under reduced pressure. To ensure complete removal of water, azeotropic distillation with toluene (2 x 50 mL) can be performed.
-
The resulting crude product is a viscous oil or a waxy solid. It can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by trituration with diethyl ether to yield a white solid.
Expected Yield: 85-95%
Characterization:
-
Molecular Formula: C₁₂H₁₇O₄P[1]
-
Molecular Weight: 256.23 g/mol [1]
-
Appearance: White to off-white solid.
-
¹H NMR (D₂O): δ 7.20-7.40 (m, 5H, Ar-H), 2.85 (t, 2H, P-CH₂-CO), 2.65 (t, 2H, Ar-CH₂), 1.60-1.80 (m, 4H, CH₂CH₂).
-
³¹P NMR (D₂O): δ ~50 ppm.
-
Mass Spectrometry (ESI-): m/z 255.079 [M-H]⁻[8]
Safety and Hazard Information
| Compound | Hazard Statements | Precautionary Statements |
| This compound | H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H373: May cause damage to organs through prolonged or repeated exposure. | P260, P261, P280, P302+P352, P305+P354+P338, P317 |
This safety information is based on available data and may not be exhaustive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Discussion
The presented three-step synthesis provides a reliable route to this compound. The Michaelis-Arbuzov reaction in the first step is a high-yielding and well-established method for the formation of the P-C bond. The conditions for the alkylation in the second step are critical; the use of a strong, sterically hindered base like LDA at low temperatures is essential to favor the desired C-alkylation over other potential side reactions. Finally, the acid-catalyzed hydrolysis is a robust method for the deprotection of both the phosphinate and carboxylate esters. The progress of this final step should be carefully monitored to ensure complete conversion. The purification of the final product can be challenging due to its polarity and potential hygroscopicity; care should be taken to thoroughly dry the product.
References
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Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]
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Keglevich, G., & Harsági, N. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
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Richardson, R. M., & Wiemer, D. F. (n.d.). DIETHYL BENZYLPHOSPHONATE. Organic Syntheses Procedure. [Link]
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Li, C., Saga, Y., Onozawa, S. Y., Kobayashi, S., Sato, K., Fukaya, N., & Han, L. B. (2020). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]
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Coutrot, F., & Grison, C. (2014). Scheme 1. Michaelis-Arbuzov reaction of diethyl-p-vynilbenzyl phosphonate. ResearchGate. [Link]
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PrepChem. (n.d.). Synthesis of (A) (S)-7-[[Ethoxy(4-phenylbutyl)phosphinyl]acetyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, diphenylmethyl ester. [Link]
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Keglevich, G., & Harsági, N. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]
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Moghadam, M., et al. (2006). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. ResearchGate. [Link]
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Baron, A., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. PMC. [Link]
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Keglevich, G., & Bálint, E. (2012). The alkylation of diethyl cyanomethylphosphonate (22) with butyl bromide under solventless MW conditions in the presence of triethylbenzylammonium chloride (TEBAC). ResearchGate. [Link]
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Blackburn, G. M., & Kent, D. E. (1986). Synthesis of phosphonates: a modified arbuzov procedure. Journal of the Chemical Society, Chemical Communications, (7), 511-513. [Link]
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Prati, F., et al. (2008). A Very Mild Access to 3,4-Dihydroisoquinolines Using Triphenyl Phosphite-Bromine-Mediated Bischler-Napieralski-Type Cyclization. Organic Chemistry Portal. [Link]
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Strieth-Kalthoff, F., et al. (2020). C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. PMC. [Link]
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El-Gazzar, A. B. A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]
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Misiura, K., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. MDPI. [Link]
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Application Note: Utilizing ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid for In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assays
Introduction: The Critical Role of ACE Inhibition and the Promise of Phosphinic Acid Analogs
The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular homeostasis, meticulously regulating blood pressure and fluid balance.[1][2][3] A key effector in this cascade is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloproteinase.[1][4] ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II and concurrently degrades bradykinin, a powerful vasodilator.[1][5] This dual action positions ACE as a critical therapeutic target for managing hypertension and related cardiovascular pathologies.[2][4][6]
The clinical success of ACE inhibitors has spurred the development of novel chemical entities with improved potency and pharmacokinetic profiles. Among these, phosphinic acid derivatives have emerged as a promising class of inhibitors.[7][8] These compounds, including ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid, act as transition-state analogs, with the phosphinate group coordinating to the active site zinc ion of the ACE enzyme, leading to potent and often long-lasting inhibition.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a robust in vitro ACE inhibition assay.
Mechanism of Action: The Power of Phosphinic Acids
Phosphinic acid-based inhibitors like this compound are potent competitive inhibitors of ACE.[5][9] Their mechanism of action is rooted in their structural mimicry of the tetrahedral transition state formed during peptide bond hydrolysis by ACE. The phosphinic acid moiety (–P(O)(OH)–) is crucial; the phosphoryl oxygen and hydroxyl group chelate the catalytic Zn²⁺ ion within the ACE active site with high affinity. This strong interaction effectively blocks substrate access and inhibits the enzymatic conversion of Angiotensin I.[4][5]
Caption: Simplified schematic of ACE action and its inhibition.
Choosing the Right Assay: Spectrophotometric vs. Fluorometric Methods
Several in vitro assay formats are available for measuring ACE activity, broadly categorized as spectrophotometric and fluorometric methods.[10][11]
-
Spectrophotometric Assays: These methods are widely used due to their simplicity and accessibility.[11] A common substrate is N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG). ACE cleaves FAPGG, causing a decrease in absorbance at 340 nm, which is proportional to the enzyme's activity.[1][12][13] Another popular method uses hippuryl-histidyl-leucine (HHL) as a substrate. The product, hippuric acid, is extracted and measured at 228 nm.[14][15]
-
Fluorometric Assays: These assays offer higher sensitivity and are well-suited for high-throughput screening.[11][16] They often employ an intramolecularly quenched fluorescent substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro).[17][18][19] Cleavage of the substrate by ACE separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence.[17][18]
For this application note, we will detail a fluorometric assay protocol due to its enhanced sensitivity, which is ideal for determining accurate IC₅₀ values for potent inhibitors like this compound.
Detailed Protocol: Fluorometric ACE Inhibition Assay
This protocol is designed for a 96-well plate format, enabling efficient analysis of multiple inhibitor concentrations.
I. Required Materials and Reagents
-
ACE Source: Purified Angiotensin-Converting Enzyme from rabbit lung (e.g., Sigma-Aldrich).
-
Positive Control: Captopril or Lisinopril (known ACE inhibitors).[2]
-
Fluorogenic Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro).
-
Assay Buffer: 150 mM Tris-HCl buffer containing 1.125 M NaCl, adjusted to pH 8.3.[17]
-
Enzyme Buffer: 150 mM Tris-HCl buffer (pH 8.3) containing 0.1 mM ZnCl₂.[17]
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.
-
Equipment: 96-well black microplates, microplate fluorometer (Excitation: 350 nm, Emission: 420 nm), multichannel pipette, incubator (37°C).[19]
II. Reagent Preparation
-
Assay Buffer (100 mL): Dissolve 1.817 g of Tris base and 6.575 g of NaCl in ~90 mL of ultrapure water. Adjust pH to 8.3 with HCl. Bring the final volume to 100 mL.[17]
-
Enzyme Buffer (50 mL): Prepare a 1 mM ZnCl₂ stock. Dilute the stock 1:100 in Assay Buffer to achieve a final concentration of 10 µM ZnCl₂.
-
ACE Working Solution: Reconstitute lyophilized ACE in the Enzyme Buffer to a stock concentration of 1 U/mL. Immediately before use, dilute this stock solution with Enzyme Buffer to the desired working concentration (e.g., a 1:24 dilution).[17] The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30-60 minutes.
-
Substrate Solution: Dissolve the fluorogenic substrate (Abz-Gly-Phe(NO2)-Pro) in the Assay Buffer to a final concentration that is appropriate for the enzyme kinetics (typically at or near the Kₘ value). This must be prepared fresh.[17]
-
Inhibitor Stock Solution: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay well is ≤1% to avoid solvent effects on enzyme activity.[3]
III. Experimental Workflow
Caption: Step-by-step workflow for the ACE inhibition assay.
IV. Assay Procedure (per well)
-
Plate Layout: Design the 96-well plate to include blanks (no enzyme), controls (enzyme, no inhibitor), and test samples with varying concentrations of this compound. Run all samples in triplicate.
-
Add Components:
-
Blank Wells: Add 80 µL of Assay Buffer.
-
Control Wells (100% Activity): Add 40 µL of Assay Buffer.
-
Inhibitor Wells: Add 40 µL of the respective this compound serial dilution.
-
-
Add Enzyme: Add 40 µL of the ACE working solution to the Control and Inhibitor wells. Do not add enzyme to the Blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 5-10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.[15]
-
Initiate Reaction: Add 160 µL of the freshly prepared Substrate Solution to all wells.
-
Measurement: Immediately place the plate in the microplate fluorometer pre-set to 37°C. Measure the fluorescence intensity (Excitation 350 nm, Emission 420 nm) kinetically, with readings taken every 5 minutes for 30-60 minutes.
Data Analysis and Interpretation
Calculating Percentage Inhibition
The rate of reaction (slope) is determined from the linear portion of the fluorescence versus time plot for each well.
The percentage of ACE inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (Slope of Control - Slope of Blank) - (Slope of Sample - Slope of Blank) ] / (Slope of Control - Slope of Blank) x 100 [15]
Determining the IC₅₀ Value
The IC₅₀ value is the concentration of the inhibitor required to reduce the ACE activity by 50%.[22]
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.[23]
-
The IC₅₀ value can be interpolated directly from the curve.
Sample Data and Expected Results
The following table illustrates hypothetical data for an ACE inhibition assay with this compound. A potent inhibitor is expected to have an IC₅₀ value in the nanomolar (nM) to low micromolar (µM) range.
| Inhibitor Concentration [log M] | Inhibitor Concentration (nM) | Average % Inhibition |
| -9.0 | 1.0 | 12.5 |
| -8.5 | 3.16 | 35.2 |
| -8.0 | 10.0 | 48.9 |
| -7.5 | 31.6 | 75.1 |
| -7.0 | 100.0 | 90.4 |
| -6.5 | 316.0 | 98.2 |
| Calculated IC₅₀ | ~10.5 nM |
Trustworthiness and Self-Validation
To ensure the reliability and accuracy of your results, incorporate the following validation steps into your experimental design:
-
Positive Control: Always include a known ACE inhibitor like Captopril in parallel. The calculated IC₅₀ for the control should align with established literature values, validating the assay's performance.[22][24]
-
Enzyme Kinetics: Confirm that the reaction velocity is linear over the measurement period in the control wells.
-
Z'-factor: For high-throughput screening applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Intra- and Inter-Assay Precision: Perform replicate experiments on different days to assess the reproducibility of the assay. The coefficient of variation (CV) should be within acceptable limits (typically <15%).[24][25]
Conclusion
This application note provides a detailed, scientifically grounded protocol for evaluating the inhibitory activity of this compound against Angiotensin-Converting Enzyme. By employing a sensitive fluorometric assay and adhering to rigorous data analysis and validation practices, researchers can accurately determine the potency (IC₅₀) of this compound. This methodology serves as a critical tool in the preclinical assessment of novel phosphinic acid-based ACE inhibitors, facilitating the discovery and development of next-generation antihypertensive therapeutics.
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Demaeyer, J., et al. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Journal of Biochemical and Biophysical Methods, 51(1), 75-87. [Link]
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Coroleu, O., et al. (2011). Novel mechanism of inhibition of human angiotensin-I-converting enzyme (ACE) by a highly specific phosphinic tripeptide. Biochemical Journal, 436(1), 53–59. [Link]
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Welches, W. R., et al. (1983). A fluorometric assay for angiotensin-converting enzyme activity. Life Sciences, 33(25), 2489-2496. [Link]
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de Medeiros, P. M., et al. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Phytomedicine, 12(6-7), 424-432. [Link]
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de Medeiros, P. M., et al. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Phytomedicine, 12(6-7), 424-432. [Link]
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Application of 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid in cardiovascular research.
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Vasopeptidase Inhibition
Omapatrilat, chemically known as 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid, represents a pioneering therapeutic concept in cardiovascular medicine. As the most clinically advanced vasopeptidase inhibitor, it was developed to simultaneously target two key enzymes in blood pressure regulation: angiotensin-converting enzyme (ACE) and neprilysin (NEP)[1][2]. This dual-action mechanism offers a more comprehensive approach to managing cardiovascular diseases like hypertension and heart failure compared to single-target agents[1][2]. By inhibiting ACE, omapatrilat blocks the production of the potent vasoconstrictor angiotensin II. Concurrently, its inhibition of neprilysin prevents the breakdown of vasodilatory peptides such as natriuretic peptides and bradykinin[2]. This synergistic action leads to profound effects on vasodilation, natriuresis, and diuresis, making it a subject of significant interest in cardiovascular research[1].
While omapatrilat demonstrated superior antihypertensive efficacy in large-scale clinical trials such as the Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril (OCTAVE) trial, its development was halted due to an increased risk of angioedema[3][4]. This adverse effect is attributed to the accumulation of bradykinin, a substrate for both ACE and NEP[1]. Despite its withdrawal from the path to clinical use, omapatrilat remains an invaluable tool for researchers investigating the complex interplay of neurohormonal pathways in cardiovascular health and disease. These application notes provide detailed protocols and insights for leveraging omapatrilat in a research setting.
Mechanism of Action: The Dual Inhibition Pathway
Omapatrilat's unique pharmacological profile stems from its ability to concurrently inhibit two zinc-dependent metalloproteases. This dual inhibition disrupts the renin-angiotensin-aldosterone system (RAAS) and potentiates the effects of natriuretic peptides, leading to a significant reduction in blood pressure and favorable hemodynamic changes.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: Omapatrilat blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key driver of aldosterone secretion. This leads to reduced peripheral vascular resistance and decreased sodium and water retention.
-
Neprilysin (NEP) Inhibition: By inhibiting neprilysin, omapatrilat prevents the degradation of several endogenous vasodilatory peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin. The elevated levels of these peptides promote vasodilation, natriuresis, and a reduction in cardiac preload and afterload.
The following diagram illustrates the central role of omapatrilat in these two pathways:
Quantitative Data Summary
The following table summarizes key quantitative data for omapatrilat, providing a reference for its potency and effects in preclinical models.
| Parameter | Value | Species/Model | Reference(s) |
| ACE Inhibition (IC50) | 5 nM | In vitro | [5] |
| NEP Inhibition (IC50) | 8 nM | In vitro | [5] |
| Mean Arterial Pressure (MAP) Reduction in SHR | From 162±4 to 138±3 mmHg | Spontaneously Hypertensive Rats (SHR) | [6] |
| MAP Reduction in Low-Renin Model | From 167±4 to 141±5 mmHg | Deoxycorticosterone acetate-salt hypertensive rats | [6] |
| MAP Reduction in High-Renin Model | From 148±5 to 106±3 mmHg | Sodium-depleted SHR | [6] |
| Oral Bioavailability | 20-30% | Human | [2] |
| Effective Half-life | 14-19 hours | Human |
Experimental Protocols
In Vitro Enzyme Inhibition Assays
A crucial first step in characterizing the activity of omapatrilat or similar compounds is to determine their inhibitory potency against ACE and NEP. Fluorometric assays are a sensitive and high-throughput method for this purpose.
This protocol is adapted from standard fluorometric methods for determining ACE activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of omapatrilat for Angiotensin-Converting Enzyme.
Materials:
-
Purified recombinant human ACE
-
Fluorogenic substrate: o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline
-
Omapatrilat
-
Assay Buffer: 150 mM Tris-HCl buffer (pH 8.3) containing 1.125 M NaCl and 0.1 mM ZnCl₂
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 320 nm, Emission: 420 nm)
Procedure:
-
Prepare Omapatrilat Dilutions: Perform serial dilutions of omapatrilat in the assay buffer to create a range of concentrations for IC50 determination.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank: 80 µL of assay buffer.
-
Control (No Inhibitor): 40 µL of assay buffer.
-
Inhibitor Wells: 40 µL of each omapatrilat dilution.
-
-
Add Enzyme: Add 40 µL of diluted ACE solution to the control and inhibitor wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence over time at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.
-
Determine the percentage of inhibition for each omapatrilat concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the omapatrilat concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
This protocol is based on commercially available neprilysin activity assay kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of omapatrilat for Neprilysin.
Materials:
-
Purified recombinant human Neprilysin (NEP)
-
Fluorogenic Substrate: Abz-based peptide
-
Omapatrilat
-
NEP Assay Buffer (as provided in commercial kits, typically a Tris or HEPES-based buffer)
-
96-well white opaque plate
-
Fluorometric microplate reader (Excitation: 330 nm, Emission: 430 nm)
Procedure:
-
Prepare Omapatrilat Dilutions: Create a series of omapatrilat dilutions in the NEP assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Blank: Assay buffer to a final volume of 100 µL.
-
Control (No Inhibitor): NEP enzyme in assay buffer.
-
Inhibitor Wells: NEP enzyme and each omapatrilat dilution.
-
Adjust the volume in the control and inhibitor wells to 90 µL with assay buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Initiate Reaction: Add 10 µL of the NEP fluorogenic substrate to the control and inhibitor wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence in kinetic mode at 37°C for 1-2 hours.
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the percentage of NEP inhibition for each omapatrilat concentration.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and calculate the IC50.
-
In Vivo Studies in a Hypertensive Animal Model
The spontaneously hypertensive rat (SHR) is a widely used and relevant model for studying the antihypertensive effects of compounds like omapatrilat.
Objective: To assess the long-term effects of omapatrilat on blood pressure and cardiovascular parameters in a genetic model of hypertension.
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), 10-12 weeks of age.
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
Treatment Groups:
-
SHR + Vehicle
-
SHR + Omapatrilat (e.g., 40 mg/kg/day)
-
WKY + Vehicle
-
WKY + Omapatrilat (optional, to assess effects in normotensive animals)
Procedure:
-
Acclimatization: Acclimate rats to housing conditions for at least one week.
-
Baseline Measurements: Measure baseline systolic blood pressure (SBP) and mean blood pressure (MBP) using tail-cuff plethysmography for several days to obtain a stable baseline.
-
Drug Administration: Administer omapatrilat or vehicle daily for a period of 4 to 8 weeks. Oral gavage is a precise method, though administration in drinking water is also an option for long-term studies[7][8].
-
Blood Pressure Monitoring: Measure SBP and MBP at regular intervals (e.g., weekly) throughout the study.
-
Hemodynamic Assessment (Optional): At the end of the study, more detailed hemodynamic parameters (e.g., cardiac output, total peripheral resistance) can be measured in anesthetized rats via invasive methods such as thermodilution.
Data Analysis:
-
Compare the changes in blood pressure over time between the treatment groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Analyze end-point hemodynamic and histological data using one-way ANOVA or t-tests.
Conclusion and Future Perspectives
Omapatrilat, despite its clinical development being halted, remains a powerful pharmacological tool for dissecting the intricate roles of the renin-angiotensin and natriuretic peptide systems in cardiovascular homeostasis. The protocols outlined in these application notes provide a robust framework for researchers to investigate the therapeutic potential and physiological effects of dual vasopeptidase inhibition. Future research utilizing omapatrilat could focus on identifying specific patient populations that may benefit from this therapeutic strategy with a lower risk of angioedema, or on developing novel vasopeptidase inhibitors with an improved safety profile. The insights gained from such studies will undoubtedly contribute to the development of next-generation cardiovascular therapies.
References
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Cromheecke, J. L., & Collen, D. (2002). Vasopeptidase inhibitors: will they have a role in clinical practice?. Journal of the Renin-Angiotensin-Aldosterone System, 3(4), 236-243. [Link]
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Ginoza, M., Marques, A. G., Cesaretti, M. L. R., Neves, C. R. S., Pereira, A. S., Kohlmann, N. E. B., ... & Kohlmann, O. (2002). Cardiovascular and metabolic effects of the vasopeptidase inhibitor, omapatrilat in spontaneously hypertensive rats. American Journal of Hypertension, 15(4_pt_2), A13. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 656629, Omapatrilat. [Link]
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Trippodo, N. C., Robl, J. A., Asaad, M. M., Fox, M., Panchal, B. C., & Schaeffer, T. R. (1998). Effects of omapatrilat in low, normal, and high renin experimental hypertension. American journal of hypertension, 11(4 Pt 1), 363–372. [Link]
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Wikipedia contributors. (2023, December 1). Omapatrilat. In Wikipedia, The Free Encyclopedia. [Link]
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Grok. (2026, January 7). Omapatrilat. In Grokipedia. [Link]
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Couture, R., & Blaes, N. (2002). Effects of the vasopeptidase inhibitor omapatrilat on cardiac endogenous kinins in rats with acute myocardial infarction. British journal of pharmacology, 137(8), 1303–1311. [Link]
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Nawarskas, J. J., & Anderson, J. R. (2000). Omapatrilat: a unique new agent for the treatment of cardiovascular disease. Heart disease (Hagerstown, Md.), 2(3), 266–274. [Link]
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Burnier, M. (2000). Omapatrilat: clinical pharmacology. Drugs of today (Barcelona, Spain : 1998), 36(12), 817–828. [Link]
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Vilela-Martin, J. F. (2016). Spotlight on valsartan–sacubitril fixed-dose combination for heart failure: the evidence to date. Vascular health and risk management, 12, 233–241. [Link]
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Leskinen, H., Bäck, N., Laitinen, T., Lehtimäki, T., Laakso, J., & Mervaala, E. (2001). Dual Inhibition of Angiotensin Converting Enzyme and Neutral Endopeptidase by Omapatrilat in Rat in Vivo. Pharmacological research, 44(5), 415–420. [Link]
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Sulpizio, A. C., Pullen, M. A., & Edwards, R. M. (2001). Comparison of a vasopeptidase inhibitor with neutral endopeptidase and angiotensin-converting enzyme inhibitors on bradykinin metabolism in the rat coronary bed. The Journal of pharmacology and experimental therapeutics, 299(3), 973–979. [Link]
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Azizi, M., Massien, C., Michaud, A., & Corvol, P. (2000). In vitro and in vivo inhibition of the 2 active sites of ACE by omapatrilat, a vasopeptidase inhibitor. Hypertension (Dallas, Tex. : 1979), 35(6), 1221–1226. [Link]
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Romero, C. A., & Orias, M. (2002). Omapatrilat Normalizes Renal Function Curve in Spontaneously Hypertensive Rats. Hypertension (Dallas, Tex. : 1979), 40(4), e10. [Link]
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Kim, H. S., Kim, K. H., Kim, J. H., Kim, J. H., Lee, S. H., Park, Y. B., ... & Choi, Y. S. (2018). Is It Still Relevant to Discover New ACE Inhibitors from Natural Products? YES, but Only with Comprehensive Approaches to Address the Patients' Real Problems: Chronic Dry Cough and Angioedema. Molecules (Basel, Switzerland), 23(11), 2886. [Link]
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MRCT Center. (2019). Case Study: Omapatrilat. [Link]
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Rouleau, J. L., Pfeffer, M. A., Stewart, D. J., Isaac, D., Sestier, F., Kerut, E. K., ... & SOLVD Investigators. (2000). Vasopeptidase inhibition with omapatrilat in chronic heart failure: acute and long-term hemodynamic and neurohumoral effects. Journal of the American College of Cardiology, 36(3), 838–846. [Link]
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Canadian Agency for Drugs and Technologies in Health. (2001). Issues in Emerging Health Technologies: Omapatrilat for the Management of Heart Failure and Hypertension. [Link]
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Lee, V. W., Abe, K., Berk, B. C., & Lee, Y. J. (2003). The cardiovascular actions of omapatrilat in spontaneously hypertensive rats. Hypertension research : official journal of the Japanese Society of Hypertension, 26(1), 61–67. [Link]
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Romero, C. A., & Orias, M. (2002). Omapatrilat normalizes renal function curve in spontaneously hypertensive rats. BMC pharmacology, 2, 8. [Link]
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Kostis, J. B., Packer, M., Black, H. R., Schmieder, R., Henry, D., & Levy, E. (2004). Omapatrilat and enalapril in patients with hypertension: the Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial. American journal of hypertension, 17(2), 103–111. [Link]
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Nawarskas, J. J., & Anderson, J. R. (2001). Omapatrilat: a unique new agent for the treatment of cardiovascular disease. Expert opinion on investigational drugs, 10(8), 1517–1529. [Link]
-
Liao, W. C., Vesterqvist, O., Delaney, C., Jemal, M., Ferreira, I., Ford, N., & Toverud, E. L. (2003). Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor, omapatrilat in healthy subjects. British journal of clinical pharmacology, 56(4), 395–406. [Link]
-
Georgiadis, D., Tziakas, D., Chalikias, G., Kortsaris, A., Hatseras, D., & Boudoulas, H. (2020). Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme. Journal of Medicinal Chemistry, 63(10), 5488-5500. [Link]
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Rice, G. I., Thomas, D., Grant, P. J., Turner, A. J., & Hooper, N. M. (2004). Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism. The Biochemical journal, 383(Pt 1), 45–51. [Link]
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Palamakumbura, A. H., Smith, E. W., & El-Kattan, A. F. (2009). Concomitant angiotensin AT1 receptor antagonism and neprilysin inhibition produces omapatrilat-like antihypertensive effects without promoting tracheal plasma extravasation in the rat. The Journal of pharmacology and experimental therapeutics, 331(2), 641–648. [Link]
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Chrysant, S. G. (2015). Role of neprilysin inhibitor combinations in hypertension: insights from hypertension and heart failure trials. Journal of clinical hypertension (Greenwich, Conn.), 17(2), 140–144. [Link]
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Zile, M. R., O'Meara, E., Claggett, B., Prescott, M. F., Solomon, S. D., & Swedberg, K. (2019). Effect of Neprilysin Inhibition on Various Natriuretic Peptide Assays. Journal of the American College of Cardiology, 73(11), 1219–1229. [Link]
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McMurray, J. J., Packer, M., Desai, A. S., Gong, J., Lefkowitz, M. P., Rizkala, A. R., ... & PARADIGM-HF Investigators and Committees. (2014). Angiotensin-neprilysin inhibition versus enalapril in heart failure. The New England journal of medicine, 371(11), 993–1004. [Link]
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Assay Genie. (n.d.). Neprilysin Activity Assay Kit (Fluorometric) (BN00723). [Link]
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Application Note & Protocol: A Robust LC-MS/MS Method for the Quantification of ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid in Biological Matrices
Abstract: This document provides a comprehensive, step-by-step guide for the quantitative analysis of ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid (PBHP acetic acid), a key metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. The described Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is designed for high-throughput bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies. This guide delves into the rationale behind method development choices, from sample preparation to mass spectrometric detection, and provides a full protocol for method validation in line with international regulatory standards.
Introduction: The Analytical Challenge
This compound is the active metabolite of fosinopril, a phosphinic acid-containing prodrug. Accurate quantification of this polar, acidic metabolite in complex biological matrices like plasma and urine is crucial for understanding the pharmacokinetic profile of fosinopril. The inherent polarity and potential for ionic interactions of PBHP acetic acid present unique challenges for chromatographic retention and selective extraction. This application note details a highly selective and sensitive LC-MS/MS method developed to overcome these challenges, ensuring reliable data for drug development professionals.
Analyte Information:
-
Chemical Name: this compound[1]
-
Synonyms: Fosinoprilat, 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid[1]
-
CAS Number: 83623-61-4[1]
-
Molecular Formula: C₁₂H₁₇O₄P[1]
-
Molecular Weight: 256.23 g/mol [1]
Method Development Strategy: A Rationale-Driven Approach
The development of this method was guided by the physicochemical properties of PBHP acetic acid and best practices in bioanalytical method development.
Chromatographic Separation: Reversed-Phase vs. HILIC
Given the polar nature of the analyte, two chromatographic approaches were considered: reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC). While HILIC is well-suited for highly polar compounds, reversed-phase chromatography with a C8 column was chosen for its robustness and widespread availability in bioanalytical laboratories. A gradient elution with an acidic mobile phase modifier (formic acid) is employed to ensure good peak shape and retention for the acidic analyte.
Ionization and Mass Spectrometric Detection
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like PBHP acetic acid. Due to the presence of the phosphinic acid and carboxylic acid moieties, the analyte is expected to readily deprotonate, making negative ion mode ESI the logical choice for achieving high sensitivity. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis.
Internal Standard Selection: The Key to Accuracy
The use of a suitable internal standard (IS) is critical for correcting for variability in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard is the ideal choice, but is not always commercially available. In such cases, a close structural analog is the next best option. For this method, we have selected 2-[hydroxy(methyl)phosphoryl]acetic acid (CAS 72651-25-3), also known as Fosinopril Impurity 4, as the internal standard. Its structural similarity to the analyte ensures comparable extraction recovery and ionization efficiency, while its different mass allows for simultaneous detection.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound disodium salt | LGC Standards | Analytical Standard |
| 2-[hydroxy(methyl)phosphoryl]acetic acid | Sigma-Aldrich, Cenmed Enterprises | Analytical Standard |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Formic Acid | Thermo Scientific | LC-MS Grade |
| Water | Milli-Q® system | 18.2 MΩ·cm |
| Human Plasma (K2EDTA) | BioIVT | --- |
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound disodium salt in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 2-[hydroxy(methyl)phosphoryl]acetic acid in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Figure 1: Sample preparation workflow using protein precipitation.
LC-MS/MS Method
LC Parameters:
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table below |
LC Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
MS/MS Parameters:
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ |
| Ionization Mode | ESI Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | -4500 V |
MRM Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | DP (V) | CE (V) | CXP (V) |
| PBHP acetic acid | 255.1 | 159.1 | -50 | -25 | -10 |
| 2-[hydroxy(methyl)phosphoryl]acetic acid (IS) | 137.0 | 79.0 | -40 | -20 | -8 |
DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. These values should be optimized for the specific instrument used.
Method Validation Protocol
The method should be validated according to the US FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's "Guideline on bioanalytical method validation".[1][2]
Figure 2: Key parameters for bioanalytical method validation.
Selectivity and Specificity
Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of the analyte and IS.
Calibration Curve and Lower Limit of Quantification (LLOQ)
Prepare a calibration curve consisting of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels. The curve should be fitted with a weighted (1/x² or 1/x) linear regression. The LLOQ is the lowest standard on the calibration curve with a signal-to-noise ratio ≥ 5 and acceptable accuracy and precision.
Accuracy and Precision
Determine intra- and inter-day accuracy and precision at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC. The acceptance criteria are typically ±15% (±20% for LLOQ) of the nominal concentration for accuracy and a coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).
Recovery and Matrix Effect
-
Recovery: Compare the peak area of the analyte from extracted samples with that of post-extraction spiked samples at three QC levels.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples with that of neat solutions at three QC levels.
Stability
Evaluate the stability of the analyte in biological matrix under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -20°C and/or -80°C for a duration that covers the expected sample storage time.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
Data Analysis and Reporting
Quantitative data should be processed using appropriate software (e.g., Sciex Analyst®, Waters MassLynx™). The concentration of the analyte in unknown samples is determined from the calibration curve using the peak area ratio of the analyte to the internal standard.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in biological matrices. The use of a closely related structural analog as an internal standard, combined with a straightforward protein precipitation sample preparation and a sensitive LC-MS/MS detection method, ensures high-quality data for pharmacokinetic and other drug development studies. The comprehensive validation protocol outlined herein will ensure that the method meets the stringent requirements of regulatory agencies.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13102401, this compound". PubChem, [Link]
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chemical-label.com. chemical label this compound. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Cenmed Enterprises. 2 [Hydroxy(Methyl)Phosphinyl]Acetic Acid. [Link]
Sources
Application Notes & Protocols: A Guide to In Vivo Animal Studies with Phosphinic Acid Inhibitors
Abstract
Phosphinic acid derivatives are a versatile class of compounds, notable for their role as transition-state analogue inhibitors of various enzymes, particularly metalloproteases.[1][2] Their progression from in vitro hits to in vivo candidates requires a meticulously designed experimental plan to rigorously evaluate their pharmacokinetic properties, target engagement, efficacy, and safety in a living system. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust in vivo animal studies for phosphinic acid inhibitors. We emphasize a logic-driven approach, moving from essential pre-in vivo characterization to detailed protocols for pharmacokinetic/pharmacodynamic (PK/PD) analysis, efficacy modeling, and preliminary toxicology, ensuring that every stage is built on a foundation of scientific integrity and reproducibility.
Introduction: The Scientific Rationale
The journey of a phosphinic acid inhibitor from the bench to potential clinical application is contingent on demonstrating its viability within a complex biological system. In vivo studies are the crucible where a compound's theoretical promise is tested against the realities of absorption, distribution, metabolism, excretion (ADME), and toxicity. The primary objectives of these preclinical studies are to establish a safe starting dose for human trials, identify target organs for toxicity, and understand the compound's PK/PD profile.[3]
Unlike in vitro assays, in vivo experiments introduce a multitude of variables. Therefore, a well-designed study is not merely a set of procedures but a systematic investigation aimed at generating clear, interpretable, and reproducible data.[4] This guide is structured to mirror the logical progression of drug discovery, ensuring that the knowledge gained at each step informs the design of the next. All research must adhere to the highest ethical standards and reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, to maximize the quality and reliability of the findings.[5][6][7][8]
Part 1: Foundational Work—Pre-In Vivo Characterization
Before committing to costly and ethically significant animal studies, a thorough in vitro characterization of the phosphinic acid inhibitor is paramount. This foundational data provides the rationale for dose selection and study design.
In Vitro Potency and Selectivity
The first step is to confirm the inhibitor's activity and specificity. This involves a suite of enzyme activity assays to determine key kinetic parameters.[9]
-
IC₅₀ (Half-maximal inhibitory concentration): Quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%. This is a primary measure of potency.
-
Kᵢ (Inhibition constant): Provides a more absolute measure of binding affinity.
-
Mode of Inhibition: Determines whether the inhibitor is competitive, non-competitive, or uncompetitive, which can be crucial for understanding its mechanism in a physiological context.[9]
Causality: High potency (low IC₅₀/Kᵢ) is desirable, but selectivity is equally critical. A compound that inhibits multiple enzymes may lead to off-target effects and toxicity in vivo.[10] Therefore, the inhibitor must be tested against a panel of related enzymes (e.g., other metalloproteases) and potentially unrelated but structurally similar enzymes.
Physicochemical Properties and Formulation Development
Many promising inhibitors fail in vivo due to poor physicochemical properties that hinder bioavailability.
-
Solubility: Phosphinic acids can be highly polar, potentially leading to poor membrane permeability.[11] Aqueous solubility should be determined at physiological pH.
-
Stability: The compound's stability in plasma and simulated gastric/intestinal fluids should be assessed to ensure it can reach its target intact.
-
LogP/LogD: These values indicate the lipophilicity of the compound, which influences its absorption and distribution.
Formulation Strategy: Poorly water-soluble compounds are a common challenge in drug discovery.[12][13] If the phosphinic acid inhibitor has low solubility, a suitable formulation must be developed for oral or parenteral administration. Options include using co-solvents, surfactants, or creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[13][14][15][16]
Table 1: Initial Characterization Checklist
| Parameter | Objective | Desired Outcome |
| In Vitro Potency | Determine IC₅₀ and Kᵢ against the primary target. | Low nanomolar to micromolar potency. |
| Selectivity Panel | Assess activity against related and off-target enzymes. | >100-fold selectivity for the primary target. |
| Aqueous Solubility | Measure solubility in buffers at relevant pH values. | Sufficient solubility for formulation and absorption. |
| Chemical Stability | Evaluate stability in relevant biological matrices. | Minimal degradation over the experimental timeframe. |
| Preliminary ADME | In vitro assessment of metabolic stability (e.g., liver microsomes). | Moderate to high stability to predict in vivo half-life. |
Part 2: The In Vivo Journey—PK/PD and Efficacy Studies
With a solid in vitro data package, the investigation can proceed to animal models. The overarching goal is to understand what the body does to the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics).
Experimental Design Workflow
A systematic approach is crucial for obtaining reliable in vivo data. The following workflow illustrates the key stages and decision points.
Caption: General workflow for in vivo evaluation of phosphinic acid inhibitors.
Pharmacokinetic (PK) Studies
The initial in vivo experiment is typically a single-dose PK study in a rodent species (e.g., mouse or rat). This study aims to determine the inhibitor's ADME profile.
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Select a common strain (e.g., C57BL/6 mice), typically 8-10 weeks old. Use a sufficient number of animals to obtain statistically significant data (n=3-5 per time point).
-
Dose Administration: Administer the formulated phosphinic acid inhibitor via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection). An IV dose is often included to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cₘₐₓ | Maximum plasma concentration. | Relates to efficacy and potential toxicity. |
| Tₘₐₓ | Time to reach Cₘₐₓ. | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve. | Represents total drug exposure. |
| t₁/₂ | Elimination half-life. | Determines dosing frequency. |
| F% | Bioavailability (for oral dosing). | Percentage of the dose that reaches systemic circulation. |
Causality: The results of the PK study are critical for designing subsequent efficacy and toxicology studies. The half-life (t₁/₂) dictates how often the drug needs to be administered to maintain a therapeutic concentration, while the AUC and Cₘₐₓ inform the selection of doses that are likely to be both effective and well-tolerated.
Target Engagement Studies
Confirming that the inhibitor reaches and binds to its intended target in the tissue of interest is a crucial step.[17][18][19] This provides a direct link between drug exposure and biological effect.
Methods for Target Engagement:
-
Ex Vivo Enzyme Activity Assays: Tissues are collected from treated animals at various time points. The activity of the target enzyme is then measured in tissue homogenates. A reduction in enzyme activity compared to vehicle-treated controls indicates target engagement.[20]
-
Competitive Activity-Based Protein Profiling (ABPP): This chemoproteomic method uses probes that covalently bind to the active site of an enzyme. In a competitive experiment, pre-treatment with a reversible inhibitor like a phosphinic acid will block the binding of the probe, which can be quantified.[17][21]
-
Biomarker Analysis: If the target enzyme has a known downstream substrate or product, measuring changes in the levels of this biomarker can serve as an indirect measure of target engagement.
Caption: Target engagement of a phosphinic acid inhibitor in a signaling pathway.
Efficacy Studies in Disease Models
Once a dose and schedule that provide adequate target engagement are established, the inhibitor's efficacy can be tested in a relevant animal model of disease. The choice of model is critical and should closely mimic the human pathology. For example, if the phosphinic acid inhibits a matrix metalloproteinase (MMP) implicated in arthritis, a collagen-induced arthritis (CIA) model in mice might be appropriate.[22][23][24]
Protocol 2: General Efficacy Study Design
-
Model Induction: Induce the disease in the animals according to an established protocol.
-
Group Allocation: Randomly assign animals to different treatment groups:
-
Vehicle Control (negative control)
-
Phosphinic Acid Inhibitor (at one or more doses)
-
Positive Control (a known effective drug, if available)
-
-
Treatment: Administer the treatments according to the schedule determined from PK and target engagement studies.
-
Monitoring: Monitor the animals regularly for clinical signs of the disease (e.g., tumor size, inflammatory scores, behavioral changes).
-
Endpoint Analysis: At the end of the study, collect tissues for analysis (e.g., histology, gene expression, protein levels) to assess the drug's effect on the underlying pathology.
Trustworthiness: To ensure the integrity of the study, blinding (investigators assessing outcomes are unaware of the treatment groups) and randomization are essential practices to mitigate experimental bias.[4]
Part 3: Safety and Tolerability
Early assessment of toxicology is crucial to identify potential liabilities that could halt development.[25][26][27][28] These studies are designed to find the maximum tolerated dose (MTD) and identify any target organs for toxicity.
Dose-Range Finding (DRF) / Tolerability Studies
These are typically short-term studies (e.g., 7-14 days) where escalating doses of the inhibitor are administered to small groups of animals.
Key Observations:
-
Clinical Signs: Monitor for any adverse effects such as weight loss, changes in behavior, or signs of distress.
-
Mortality: Record any deaths.
-
Gross Necropsy: At the end of the study, perform a visual examination of organs for any abnormalities.
-
Histopathology: In some cases, tissues from major organs (liver, kidney, spleen, etc.) may be examined microscopically.
Causality: The goal of early toxicology is not to eliminate all risks but to understand them.[26] Identifying potential toxicities early allows for mitigation strategies, such as modifying the chemical structure or dosing regimen, before significant resources are invested.[25][29]
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Title: Toxicology Strategies for Drug Discovery—Present and Future:Introduction Source: NIH URL: [Link]
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Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: NIH URL: [Link]
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Title: Determining target engagement in living systems Source: NIH URL: [Link]
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Title: Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system Source: PubMed URL: [Link]
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Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]
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Title: Structure-guided Design Of Selective Matrix Metalloproteinase (MMP) Inhibitors And Their Application In Animal Models Of Multiple Sclerosis, Sepsis, And Osteoarthritis Source: OMICS International URL: [Link]
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Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL: [Link]
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Title: (PDF) Phosphinic acid-based enzyme inhibitors Source: ResearchGate URL: [Link]
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Title: New in Vivo Compatible Matrix Metalloproteinase (MMP)-2 and MMP-9 Inhibitors Source: ResearchGate URL: [Link]
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Title: The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors Source: MDPI URL: [Link]
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Title: The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics Source: BellBrook Labs URL: [Link]
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Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]
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Title: Phosphinic acid-based inhibitors of tubulin polyglutamylases Source: PubMed URL: [Link]
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Title: Importance of Quantifying Drug-Target Engagement in Cells Source: ACS Publications URL: [Link]
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Title: Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology Source: PubMed URL: [Link]
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Title: Phosphinic acids: current status and potential for drug discovery Source: PubMed URL: [Link]
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Title: Methods of Measuring Enzyme Activity Ex vivo and In vivo Source: PubMed Central URL: [Link]
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Title: Is it possible to inhibit an enzyme in vivo or in vitro? Source: ResearchGate URL: [Link]
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Title: The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects Source: ResearchGate URL: [Link]
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Title: Phosphonic acid: preparation and applications Source: NIH URL: [Link]
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Title: Two Comprehensive Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-MS/MS) Multi-Methods for Real-Time Therapeutic Drug Monitoring (TDM) of Five Novel Beta-Lactams and of Fosfomycin Administered by Continuous Infusion Source: MDPI URL: [Link]
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Title: Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors Source: Journal of Neurogastroenterology and Motility URL: [Link]
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Application Notes & Protocols: Safe Handling and Storage of ((4-Phenylbutyl)hydroxyphosphoryl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
((4-Phenylbutyl)hydroxyphosphoryl)acetic acid, also known by its CAS Number 83623-61-4, is an organophosphorus compound belonging to the phosphinic acid class.[1][2] These molecules are characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl group, and single-bonded to two carbon atoms. The stability of the P-C bond makes phosphinic acids and their derivatives valuable in various research and development applications, including as mimics of phosphate esters or carboxylic acids in biological systems.[3][4] However, this stability also means that specific handling and disposal protocols are critical to ensure laboratory safety and environmental protection.
This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, grounded in its known hazards and the best practices for managing organophosphorus compounds.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practices. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following significant risks:
| Hazard Class | GHS Hazard Statement | Signal Word | Pictograms |
| Serious Eye Damage/Eye Irritation, Category 1 | H318: Causes serious eye damage. | Danger | |
| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction. | Warning | |
| Specific Target Organ Toxicity (Repeated Exposure), Category 2 | H373: May cause damage to organs through prolonged or repeated exposure. | Warning |
Expert Insight: The H318 classification (Causes serious eye damage) is of paramount importance. Unlike eye irritation, which is reversible, serious eye damage can be permanent. This necessitates stringent eye protection protocols at all times. The potential for skin sensitization (H317) implies that even initial, seemingly harmless contact could lead to a significant allergic reaction upon subsequent exposures. Finally, the H373 warning indicates that chronic exposure, even at low levels, could lead to organ damage, underscoring the need for consistent and thorough containment measures.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to mitigate the identified risks.
Primary Engineering Control: The Fume Hood
All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood.[6][7] This primary engineering control is crucial not only for preventing the inhalation of any aerosols or particulates but also for containing potential spills.
Mandatory PPE Ensemble
-
Eye Protection: Chemical safety goggles are the minimum requirement.[6][8] A face shield worn over safety glasses is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.[6][9]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required.[6][8] It is critical to inspect gloves for any signs of degradation or perforation before each use. For extended procedures, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin.[10]
-
Body Protection: A flame-retardant lab coat must be worn and fully buttoned.[6] Ensure that long sleeves are worn to cover all exposed skin on the arms.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[11]
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Application Notes and Protocols: A Guide to Angiotensin-Converting Enzyme (ACE) Activity Assay for Inhibitor Screening Using FAPGG Substrate
Introduction: The Critical Role of ACE in Drug Discovery
Angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS), plays a pivotal role in the regulation of blood pressure.[1] This zinc-containing metalloproteinase catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and is also responsible for inactivating the vasodilator bradykinin.[2] Consequently, ACE has emerged as a major therapeutic target for the management of hypertension and other cardiovascular disorders. The development of ACE inhibitors stands as a landmark in cardiovascular medicine, necessitating robust and reliable high-throughput screening assays to identify novel inhibitory compounds.
This guide provides a comprehensive overview and a detailed protocol for a continuous spectrophotometric assay for ACE activity using the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG). This method is favored for its simplicity, reliability, and adaptability to high-throughput screening formats, making it an invaluable tool for researchers in drug discovery and development.[3]
Assay Principle: Monitoring FAPGG Hydrolysis
The FAPGG-based assay relies on a straightforward enzymatic reaction that results in a measurable change in absorbance. ACE cleaves the terminal glycyl-glycine dipeptide from FAPGG, yielding N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and glycyl-glycine (GG).[4] The hydrolysis of the FAPGG substrate leads to a decrease in absorbance at 340 nm.[5] This change in absorbance over time is directly proportional to the ACE activity in the sample.[2] In the context of inhibitor screening, a reduction in the rate of absorbance decrease signifies the inhibitory potential of a test compound.
Caption: Enzymatic cleavage of FAPGG by ACE and subsequent signal generation.
Experimental Design and Rationale
A robust and reproducible assay is built on carefully considered experimental parameters. Here, we delve into the causality behind the key components of the ACE-FAPGG assay.
-
Buffer System : A buffer such as HEPES or Tris-HCl is used to maintain a stable pH, typically between 7.5 and 8.3, which is optimal for ACE activity.[6][7]
-
Sodium Chloride (NaCl) : ACE is a chloride-dependent enzyme. The presence of NaCl in the assay buffer, typically at a concentration of 300 mM, is crucial for optimal enzymatic activity.[6]
-
Zinc Chloride (ZnCl2) : ACE is a zinc metalloenzyme, meaning it requires a zinc ion (Zn²⁺) in its active site for catalytic function.[1] A low concentration of ZnCl2 (e.g., 10 µM) is often included in the buffer to ensure the enzyme is in its active conformational state.[6]
-
Substrate Concentration (FAPGG) : The concentration of FAPGG is a critical parameter. While it can range from 0.5 mM to 5 mM, it is often used at a concentration close to its Michaelis-Menten constant (Km) to ensure the reaction rate is sensitive to changes in enzyme activity and inhibition.[6]
-
Enzyme Concentration : The concentration of ACE must be carefully controlled. An excessively high concentration can lead to rapid substrate depletion and a non-linear reaction rate. For inhibitor screening, a consistent and appropriate enzyme concentration is paramount for obtaining comparable and reproducible IC50 values.[4]
Detailed Protocols
Part 1: Reagent Preparation
-
Assay Buffer (50 mM HEPES, 300 mM NaCl, 10 µM ZnCl2, pH 8.0) :
-
Dissolve 1.19 g of HEPES and 1.75 g of NaCl in approximately 80 mL of deionized water.
-
Add 10 µL of a 100 mM ZnCl2 stock solution.
-
Adjust the pH to 8.0 using 1 M NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Filter sterilize and store at 4°C.
-
-
FAPGG Substrate Solution (0.5 mM) :
-
Dissolve the appropriate amount of FAPGG in the Assay Buffer to achieve a final concentration of 0.5 mM.
-
This solution should be prepared fresh daily and protected from light.
-
-
ACE Working Solution :
-
Dilute the ACE stock solution in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by running a dilution series to find a concentration that yields a linear decrease in absorbance over 5-10 minutes.
-
-
Test Inhibitor and Control Solutions :
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO or water).
-
Create a dilution series of the inhibitor in Assay Buffer.
-
A known ACE inhibitor, such as Captopril, should be used as a positive control.
-
A vehicle control (containing the same concentration of solvent as the test inhibitor) should also be prepared.
-
Part 2: ACE Inhibitor Screening Protocol
This protocol is designed for a 96-well microplate format, but can be adapted for single cuvette-based assays.
Caption: Workflow for ACE inhibitor screening using the FAPGG assay.
Step-by-Step Procedure:
-
Assay Plate Setup :
-
Add 20 µL of the appropriate test inhibitor dilution, positive control (Captopril), or vehicle control to the wells of a 96-well plate.
-
Add 160 µL of Assay Buffer to each well.
-
Add 10 µL of the ACE working solution to each well, except for the blank wells (which should contain 170 µL of Assay Buffer).
-
-
Pre-incubation :
-
Mix the contents of the plate gently and pre-incubate at 37°C for 5-10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement :
-
Initiate the enzymatic reaction by adding 10 µL of the 0.5 mM FAPGG Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis and Interpretation
Calculation of ACE Activity
The activity of ACE is calculated from the linear portion of the absorbance vs. time plot. One unit of ACE activity is defined as the amount of enzyme that hydrolyzes 1 µmol of FAPGG per minute at 37°C.[5]
The following formula can be used to calculate ACE activity in U/L:
ACE Activity (U/L) = [(ΔA/min_sample - ΔA/min_blank) x Total Volume (mL) x 1000] / [Δε x Path Length (cm) x Sample Volume (mL)]
Where:
-
ΔA/min is the rate of change in absorbance per minute.
-
Total Volume is the final reaction volume in the well.
-
Δε is the change in the molar extinction coefficient between FAPGG and its products at 340 nm. This value should be determined experimentally for the specific assay conditions.
-
Path Length is the light path through the well, typically specified by the microplate reader manufacturer.
-
Sample Volume is the volume of the enzyme sample added.
Determination of Inhibitor Potency (IC50)
-
Calculate the Rate of Reaction : Determine the rate of reaction (slope) for each inhibitor concentration from the linear phase of the kinetic read (ΔAbs/min).
-
Calculate Percent Inhibition : Use the following formula to calculate the percentage of ACE inhibition for each concentration of the test compound:
% Inhibition = [(Rate_vehicle - Rate_inhibitor) / Rate_vehicle] x 100
-
Generate a Dose-Response Curve : Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine the IC50 Value : The IC50 is the concentration of the inhibitor that causes 50% inhibition of ACE activity. This value can be determined by non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
| Parameter | Description | Typical Value/Range |
| Wavelength | Detection wavelength for FAPGG hydrolysis. | 340 nm |
| Temperature | Optimal temperature for ACE activity. | 37°C |
| pH | Optimal pH for the assay buffer. | 7.5 - 8.3 |
| FAPGG Concentration | Substrate concentration. | 0.5 - 1.0 mM |
| NaCl Concentration | Required for optimal ACE activity. | 300 mM |
| ZnCl2 Concentration | To ensure the presence of the essential cofactor. | 10 µM |
| Positive Control | Known ACE inhibitor for assay validation. | Captopril (nM range) |
Troubleshooting and Self-Validation
-
High Background Signal : This may be due to non-enzymatic hydrolysis of FAPGG. Ensure the FAPGG solution is fresh and protected from light.
-
No or Low Signal : Check the activity of the ACE enzyme stock. Ensure all reagents, particularly NaCl and ZnCl2, are present in the assay buffer at the correct concentrations.
-
Non-linear Reaction Rate : This could be due to substrate depletion (enzyme concentration is too high) or inhibitor instability. Optimize the enzyme concentration and ensure the inhibitor is stable under the assay conditions.
-
Poor Reproducibility of IC50 Values : This can be caused by inconsistent ACE concentration between assays.[4] Careful quantification and consistent dilution of the enzyme stock are critical.
Conclusion
The FAPGG-based spectrophotometric assay provides a robust, sensitive, and efficient method for measuring ACE activity and screening for novel inhibitors. By understanding the principles behind the assay and carefully controlling the experimental parameters, researchers can generate high-quality, reproducible data to advance the discovery of new therapeutics for cardiovascular diseases.
References
-
SEEBIO BIOTECH (SHANGHAI) CO.,LTD. (n.d.). FAPGG Substrate for ACE Detection. Retrieved from [Link]
-
Murray, B. A., Walsh, D. J., & FitzGerald, R. J. (2004). Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity. Journal of Biochemical and Biophysical Methods, 59(2), 165–179. Retrieved from [Link]
-
Sentinel Diagnostics. (n.d.). ACE Liquid - A procedure to measure Angiotensin Converting Enzyme. Retrieved from [Link]
-
Sorachim. (n.d.). Angiotensin Converting Enzyme - Liquid Reagent. Retrieved from [Link]
-
Bala, M., Gupta, S., & Pasha, M. A. Q. (2000). Angiotensin-Converting Enzyme Assay Optimization: Influence of Various Buffers and Their Concentrations. Clinical Biochemistry, 33(8), 687-690. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual Angiotensin-converting Enzyme (ACE) Activity Assay Kit. Retrieved from [Link]
-
Holmquist, B., & Vallee, B. L. (1979). The functional role of zinc in angiotensin converting enzyme. The Journal of Biological Chemistry, 254(23), 12435–12440. Retrieved from [Link]
-
Sebai, H., et al. (2021). A comprehensive insight into the role of zinc deficiency in the renin-angiotensin and kinin-kallikrein system dysfunctions in COVID-19 patients. Clinical Nutrition ESPEN, 43, 483-491. Retrieved from [Link]
-
Shalaby, S. M., Zakora, M., & Otte, J. (2006). Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates. Journal of Dairy Research, 73(1), 1-8. Retrieved from [Link]
-
Sebastien, L. (2022). ACE-inhibitory activity assay: IC50. Protocols.io. Retrieved from [Link]
-
GraphPad. (n.d.). IC50 Calculator. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid
Welcome to the technical support guide for 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges associated with this molecule in various buffer systems. Given its bifunctional acidic nature and significant hydrophobic moiety, achieving desired concentrations in aqueous media requires a systematic and well-understood approach.
Understanding the Core Challenge
2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid is a complex molecule characterized by three key structural features that dictate its solubility:
-
A Phosphonic Acid Group : This is a diprotic acid, meaning it can donate two protons. It generally has a first pKa (pKa1) in the range of 1.1 to 2.3 and a second pKa (pKa2) between 5.3 and 7.2.[1][2] The first deprotonation occurs at a much lower pH than for a comparable carboxylic acid.[1]
-
A Carboxylic Acid Group : This is a monoprotic acid, typically with a pKa value between 3 and 5.
-
A 4-Phenylbutyl Group : This hydrocarbon chain and aromatic ring contribute significantly to the molecule's hydrophobicity (low water solubility), especially at a pH where the acidic groups are not ionized.
The solubility of this compound is therefore critically dependent on the pH of the buffer.[3][4][5] At low pH, the molecule is in its neutral, protonated form and is expected to have very poor aqueous solubility. As the pH increases, the acidic groups deprotonate sequentially, forming anionic species that are significantly more soluble in water.[5][6] The key to solubilization is to work at a pH that ensures sufficient ionization of one or, preferably, both acidic groups.
Estimated Ionization Profile
Based on typical pKa values for phosphonic and carboxylic acids, we can predict the ionization state of the molecule at different pH values.[1][7][8]
| pH Range | Predominant Species | Charge | Expected Aqueous Solubility |
| < 2 | Fully protonated | Neutral (0) | Very Low |
| pH 3-5 | Carboxylate & first phosphonate | Anionic (-1 to -2) | Moderate to High |
| pH > 8 | Carboxylate & fully deprotonated phosphonate | Highly Anionic (-3) | Very High |
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in a standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should check?
A1: The first and most critical parameter to verify is the final pH of your solution after adding the compound. Although PBS is a buffer, adding a significant amount of an acidic compound like 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid can overwhelm its buffering capacity, causing the pH to drop.[9] At a lower pH, the compound becomes less ionized and less soluble. Use a calibrated pH meter to check the solution's pH. If it has decreased, you will need to adjust it back to 7.4 (or higher) with a suitable base (e.g., 1M NaOH) to achieve dissolution.
Q2: I've adjusted the pH to 8.0, and the compound still precipitates over time. What could be happening?
A2: This could be due to several factors:
-
Buffer Compatibility: Ensure your chosen buffer is not interacting with the compound to form a less soluble salt.[10] While phosphate buffers are common, consider trying a different buffer system like Tris or borate (for non-parenteral applications) to see if the issue persists.[10][11]
-
Ionic Strength: High concentrations of salts in the buffer can sometimes decrease the solubility of organic molecules through the "salting-out" effect.[6] Try preparing your solution in a buffer of lower ionic strength (e.g., 50 mM instead of 150 mM).
-
Metastable Solution: You may have formed a supersaturated, metastable solution that is crashing out over time. Ensure you are determining the true equilibrium solubility. This requires allowing the solution to equilibrate for an extended period (e.g., 24 hours) with excess solid material present.[12]
Q3: Can I use an organic co-solvent to improve solubility? Which ones are recommended?
A3: Yes, co-solvents are a highly effective technique for increasing the solubility of poorly soluble drugs.[13][14] They work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solvent and the hydrophobic parts of your molecule.[14][15] Commonly used co-solvents include:
It is often best to start by preparing a concentrated stock solution of your compound in 100% DMSO and then diluting this into your aqueous buffer.[17] However, be mindful of the final co-solvent concentration, as high levels can be toxic in cell-based assays or in vivo studies. The combination of pH adjustment and a co-solvent can be particularly powerful.[18][19]
Q4: I've heard about cyclodextrins. Can they help with this compound?
A4: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[20][21] They can encapsulate the hydrophobic phenylbutyl moiety of your compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[20][22]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and commonly used in pharmaceutical formulations to improve drug solubility and bioavailability.[16][22] This method is excellent for creating stable aqueous formulations without relying on organic co-solvents.[23][24]
Systematic Troubleshooting Guide
Follow this systematic workflow to diagnose and solve solubility issues with 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid.
Workflow for Solubility Troubleshooting
Caption: A decision-tree workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Enhancement
This protocol details the most fundamental approach: adjusting the pH to ionize the molecule.
-
Preparation : Weigh out the desired amount of 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid into a sterile container.
-
Initial Suspension : Add approximately 80% of the final desired volume of your chosen buffer (e.g., 20 mM Tris, pH 7.0). The compound will likely not dissolve and will form a suspension.
-
pH Adjustment : While stirring the suspension, slowly add a low-concentration base (e.g., 0.1 M or 1 M NaOH) dropwise.
-
Monitoring : Monitor the pH of the solution continuously with a calibrated pH meter. Also, observe the clarity of the solution.
-
Dissolution Point : Note the pH at which the solution becomes clear. This is the minimum pH required for solubilization at that concentration. For a margin of safety and stability, it is often advisable to adjust the pH to 0.5 units above this point.
-
Final Volume : Once the compound is fully dissolved, add the remaining buffer to reach the final target volume and confirm the final pH.
Protocol 2: Co-solvent Screening Workflow
Use this protocol for a systematic evaluation of different co-solvents.
Caption: Workflow for co-solvent solubility screening.
-
Stock Solution : Prepare a high-concentration stock solution of the compound in 100% of the co-solvent being tested (e.g., 50 mg/mL in DMSO).
-
Serial Dilution : In a multi-well plate or microcentrifuge tubes, add the aqueous buffer first. Then, add small aliquots of the stock solution to the buffer to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10%).
-
Equilibration : Seal the plate/tubes and shake at room temperature for 2-24 hours to allow the solution to reach equilibrium.[25][26]
-
Observation : Visually inspect each well for signs of precipitation.
-
Quantification (Optional but Recommended) : To get a precise measurement, centrifuge the samples to pellet any precipitate. Carefully remove the supernatant and determine the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).[25]
Protocol 3: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the true equilibrium solubility of a compound.[25][26]
-
Add Excess Solid : Add an excess amount of the solid compound to a known volume of the test buffer in a glass vial. "Excess" means enough solid remains visible after the equilibration period.[12]
-
Equilibrate : Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[12][27]
-
Phase Separation : After equilibration, allow the suspension to settle. Remove a sample of the supernatant, being careful not to disturb the solid material. Centrifuge or filter the sample (using a syringe filter compatible with your buffer and compound) to remove all undissolved particles.
-
Analysis : Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[25][27]
References
-
Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci, 3(2), E10. [Link]
-
Industrial & Engineering Chemistry Research. (n.d.). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. ACS Publications. [Link]
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Pharma.Tips. (2025). Selecting Buffers for Formulations. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). DelveInsight. [Link]
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PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
askIITians. (2025). How does pH affect solubility? [Link]
-
Sci-Hub. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. [Link]
-
ResearchGate. (2025). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
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Taylor & Francis Online. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
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Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. [Link]
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PMC. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. NIH. [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]
-
PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Unchained Labs. (n.d.). 5 considerations for buffer optimization during biologics formulation development. [Link]
-
PubMed. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]
-
Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (n.d.). [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]
-
PMC. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. NIH. [Link]
-
YouTube. (2025). Strategies to Enhance Solubility and Bioavailability BCS Class II and IV Drugs. [Link]
-
Beilstein Journals. (n.d.). Phosphonic acid: preparation and applications. [Link]
-
PubChem. (n.d.). ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid. [Link]
-
Chemistry LibreTexts. (2022). 7.8: Polyprotic Acids. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
PMC. (2017). Phosphonic acid: preparation and applications. NIH. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]
-
chemical label. (n.d.). This compound. [Link]
-
Semantic Scholar. (n.d.). Table II from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]
-
SpectraBase. (n.d.). [hydroxy(4-phenylbutyl)phosphinyl]acetic acid, ester with mandelic acid, methyl ester. [Link]
-
Kajay Remedies. (n.d.). 2 Hydroxyphenylacetic Acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. How does pH affect solubility? - askIITians [askiitians.com]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
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Troubleshooting guide for inconsistent results in ACE inhibition assays.
Welcome, Researcher. This guide is designed to serve as a direct line to an application scientist, helping you diagnose and resolve common issues that lead to inconsistent or unreliable results in your Angiotensin-Converting Enzyme (ACE) inhibition assays. We will move beyond simple checklists to explore the underlying principles, ensuring you can build robust and self-validating experiments.
Frequently Asked Questions & Troubleshooting
Category 1: Reagent and Sample Integrity
Question 1: My positive control (e.g., Captopril) shows weak or no inhibition. What's the primary cause?
This is a critical system failure that invalidates the entire assay run. The issue almost always lies with the integrity of one of the core reagents: the enzyme or the inhibitor itself.
-
Causality - Inhibitor Instability: Captopril and other thiol-containing inhibitors are susceptible to oxidation, especially in solution. Repeated freeze-thaw cycles or prolonged storage at 4°C can lead to the formation of disulfide-bridged dimers, rendering the inhibitor inactive. Always prepare fresh positive control solutions from a high-quality powder stock for each experiment or, at a minimum, use aliquots that have been frozen once.[1]
-
Causality - Enzyme Inactivity: The ACE enzyme, often a lyophilized powder from sources like rabbit lung, is the engine of your assay.[2] Its activity can be compromised by:
-
Improper Reconstitution or Storage: Use the recommended buffer for reconstitution and adhere strictly to storage conditions (typically -20°C or colder). Avoid repeated freeze-thaw cycles.
-
Source Purity and Lot-to-Lot Variability: The purity of the enzyme preparation is paramount. Impurities can interfere with the reaction or lead to lower specific activity.[3] Be aware that lot-to-lot variability is common; it is crucial to validate each new lot of enzyme to ensure consistent performance.[4][5]
-
Presence of Chelating Agents: ACE is a zinc-dependent metalloproteinase.[6] If your buffers or sample preparations are contaminated with chelating agents like EDTA, the enzyme will be inactivated.[7]
-
Troubleshooting Steps:
-
Prepare a fresh dilution series of your Captopril stock.
-
If the problem persists, reconstitute a fresh vial of ACE enzyme.
-
Verify the composition of all buffers, ensuring the absence of chelating agents.
Question 2: I'm screening plant extracts and see high inhibition, but the results are not reproducible. Could this be a false positive?
Yes, this is a classic issue when screening natural products. The most likely culprit is the presence of compounds that interfere with the assay mechanism rather than specifically inhibiting the ACE active site.
-
Causality - Protein Precipitation by Tannins: Many plant extracts are rich in tannins. These polyphenolic compounds non-specifically bind to and precipitate proteins, including the ACE enzyme.[8] This removes the enzyme from the reaction, mimicking true inhibition and leading to a false-positive result.[9]
-
Causality - Assay Interference: In spectrophotometric or fluorometric assays, colored or fluorescent compounds in your extract can interfere with the final reading, artificially increasing or decreasing the perceived signal.
Self-Validating Protocol for False Positives: To confirm true ACE inhibition and rule out non-specific interference, a protein precipitation control is essential.
-
Prepare a Bovine Serum Albumin (BSA) Solution: Create a BSA solution at a concentration similar to your ACE enzyme.
-
Incubate Extract with BSA: Mix your plant extract with the BSA solution under the same conditions as your main assay.
-
Centrifuge and Observe: After incubation, centrifuge the mixture. The formation of a pellet indicates that your extract precipitates proteins.
-
Run a "Sample Blank": Prepare a well containing your sample/extract and the substrate, but without the ACE enzyme. This will reveal any direct interaction between your sample and the substrate or inherent signal from your sample at the detection wavelength.[10]
If protein precipitation is observed, the inhibitory activity is likely non-specific. Further purification of the extract is required to isolate the true active compounds.[8]
Category 2: Assay Conditions and Parameters
Question 3: My IC50 curves are not sigmoidal, or the replicates have high coefficients of variation (CVs). Where should I start troubleshooting?
High variability is a sign of procedural or environmental inconsistency. A logical, step-by-step approach is needed to identify the source of error. The root cause is often related to slight variations in reaction kinetics between wells, which are magnified over the incubation period.
-
Causality - Inconsistent Reaction Timing: The enzymatic reaction begins the moment the substrate is added. If you add reagents to a 96-well plate manually, there can be a significant time lag between the first and last well, leading to different effective incubation times. Using a multichannel pipette can help, but for maximum consistency, add the enzyme or substrate as the final step to all wells as rapidly as possible.
-
Causality - Temperature and pH Fluctuations: ACE activity is highly dependent on stable temperature and pH.[5][11]
-
Temperature: Ensure the plate is uniformly heated. An incubator is preferable to a water bath. Pre-warm all reagents and the plate to the reaction temperature (e.g., 37°C) before starting the reaction.[12]
-
pH: The optimal pH for ACE is typically around 8.3.[13] Verify the pH of your final reaction buffer. Acidic samples can alter the pH in the well, inhibiting the enzyme.[14]
-
-
Causality - Substrate and Enzyme Concentrations: The relationship between enzyme, substrate, and inhibitor is the core of the assay. Incorrect concentrations will lead to unreliable data.[15][16]
-
Enzyme: The enzyme concentration must be in the linear range of the assay, where the reaction rate is proportional to the amount of enzyme. You must determine this linear range empirically for each new batch of enzyme.
-
Substrate: The substrate concentration affects the apparent IC50 value, especially for competitive inhibitors.[6] Using a substrate concentration that is too high can mask the effect of a competitive inhibitor, while a concentration that is too low may be depleted during the assay, violating steady-state assumptions. A concentration close to the Michaelis constant (Km) is often a good starting point for inhibitor screening.
-
Caption: General troubleshooting workflow for inconsistent results.
Question 4: How do different assay formats (spectrophotometric vs. fluorometric) affect my results and troubleshooting?
The choice of assay format dictates the detection method and can introduce unique sources of error. While the core enzymatic reaction is the same, how you measure its product is different.[17]
| Feature | Spectrophotometric (e.g., HHL Substrate) | Fluorometric (e.g., Quenched Substrate) | Troubleshooting Considerations |
| Principle | Measures increase in absorbance at 228 nm as Hippuric Acid (HA) is formed.[18] | Measures increase in fluorescence as a quencher is cleaved from a fluorophore.[19][20] | Spectrophotometric assays are prone to interference from any compound that absorbs at 228 nm. Fluorometric assays can be affected by fluorescent compounds in samples or quenching effects. |
| Sensitivity | Lower | Higher | Fluorometric assays require more diligent blanking and can be sensitive to dust or scratches on the microplate.[21] |
| Throughput | Can be lower due to steps like solvent extraction in some protocols.[14] | Generally higher and more amenable to automation. | Simpler "mix-and-read" fluorometric protocols reduce pipetting steps and potential for error.[22] |
| Common Issues | High background from sample matrix; incomplete extraction of hippuric acid. | Inner filter effect from samples; photobleaching; sample autofluorescence. | Always run appropriate blanks: a reagent blank (no enzyme) and a sample blank (sample, no enzyme) to correct for background signals.[10] |
Caption: Principle of the HHL-based ACE inhibition assay.
Protocols and Methodologies
Standard Protocol: Spectrophotometric ACE Inhibition Assay using HHL
This protocol is a foundational method. Optimization of enzyme and substrate concentrations may be required.[6][18]
1. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer containing 300 mM NaCl, pH 8.3.
-
Substrate Solution (HHL): Prepare a 5 mM solution of Hippuryl-His-Leu (HHL) in the Assay Buffer. Prepare this fresh daily.
-
ACE Enzyme Solution: Reconstitute lyophilized ACE from rabbit lung in the Assay Buffer to a stock concentration. On the day of the experiment, dilute this stock to a working concentration (e.g., 20 mU/mL - this must be optimized) in Assay Buffer. Keep on ice.
-
Positive Control: Prepare a stock solution of Captopril in Assay Buffer. Perform serial dilutions to generate a concentration range (e.g., 1 nM to 1000 nM).
-
Test Samples: Dissolve and serially dilute test compounds in the Assay Buffer. If using DMSO, ensure the final concentration in the well does not exceed 1%.[14]
2. Assay Procedure (96-Well UV-Transparent Plate):
-
Plate Layout: Designate wells for Blanks, Controls (100% activity), Positive Controls, and Test Samples. Run all in triplicate.
-
Add Inhibitors/Samples: Add 20 µL of Assay Buffer (for Control), Captopril dilutions, or test sample dilutions to the appropriate wells.
-
Add Enzyme: Add 20 µL of the ACE working solution to all wells except the Blank wells. Add 20 µL of Assay Buffer to the Blank wells.
-
Pre-incubation: Gently tap the plate to mix. Cover and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 200 µL of the pre-warmed HHL substrate solution to all wells to start the reaction.
-
Incubation: Cover the plate and incubate at 37°C for 30-60 minutes (this time should be optimized to ensure the reaction in the control wells is still in the linear phase).
-
Stop Reaction: Add 250 µL of 1 M HCl to all wells to stop the enzymatic reaction.
3. Detection and Calculation:
-
Read Absorbance: Measure the absorbance of each well at 228 nm using a microplate reader.
-
Calculate Percent Inhibition:
-
% Inhibition = [(Abs_Control - Abs_Blank) - (Abs_Sample - Abs_Blank)] / (Abs_Control - Abs_Blank) * 100
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[18]
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Caption: Connecting common problems to their causes and solutions.
References
-
Vermeirssen, V., Van Camp, J., & Verstraete, W. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Journal of Biochemical and Biophysical Methods, 51(1), 75–87. [Link]
-
Hermann, K., & Büllesbach, E. E. (1995). The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(2), 163–172. [Link]
-
Wysocki, J., Ye, M., Soler, M. J., Batlle, D. (2013). Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2). In: Angiotensin-Converting Enzyme 2 (ACE2). Methods in Molecular Biology, vol 1065. Humana Press, Totowa, NJ. [Link]
-
Braga, F. C., Wagner, H., & Lombardi, J. A. (2006). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Phytomedicine, 13(4), 253–258. [Link]
-
Wang, L., et al. (2015). Effect of incubation time, inoculum size, temperature, pasteurization time, goat milk powder and whey powder on ACE inhibitory activity in fermented milk by L. plantarum LP69. Acta Scientiarum Polonorum, Technologia Alimentaria, 14(2), 107-116. [Link]
-
ResearchGate. (n.d.). Effect of incubation time on ACE inhibition, viable cell counts, pH and titration acidity in fermented goat milk. [Link]
-
Balali-Mood, F., et al. (2021). Discovery of new angiotensin converting enzyme (ACE) inhibitors from medicinal plants to treat hypertension using an in vitro assay. DARU Journal of Pharmaceutical Sciences, 29(1), 117-127. [Link]
-
ResearchGate. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. [Link]
-
Dr. Oracle. (n.d.). What causes false positive Angiotensin-Converting Enzyme (ACE) levels?. [Link]
-
Wu, J., et al. (2012). Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Drug Development and Industrial Pharmacy, 38(11), 1304-1309. [Link]
-
Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. [Link]
-
protocols.io. (2022). ACE-inhibitory activity assay: IC50. [Link]
-
Thatcher, S. E., & Yiannikouris, F. (2015). Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta. Journal of Visualized Experiments, (98), 52690. [Link]
-
Phcogj.com. (n.d.). Angiotensin Converting Enzyme (ACE) Inhibition Activity by Syzygium polyanthum Wight (Walp.) Leaves. [Link]
-
UCL. (n.d.). The effect of substrate concentration on enzyme activity. [Link]
-
Pueyo, E., et al. (2000). Assessment of the Spectrophotometric Method for Determination of Angiotensin-Converting-Enzyme Activity: Influence of the Assay Conditions on the Inhibition Pattern. Journal of Agricultural and Food Chemistry, 48(5), 1577-1581. [Link]
-
Almquist, R. G., et al. (1983). A fluorometric assay for angiotensin-converting enzyme activity. Analytical Biochemistry, 128(1), 104-109. [Link]
-
Ahmad, I., et al. (2017). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Journal, 9(2), 1-7. [Link]
-
ETFLIN. (n.d.). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). [Link]
-
ResearchGate. (2019). Spectrophotometric Determination of angiotensin-I converting enzyme (ACE) inhibition?. [Link]
-
Oparil, S., & Meng, Q. C. (1996). Purification and assay methods for angiotensin-converting enzyme. Journal of Chromatography B: Biomedical Sciences and Applications, 686(1), 1-11. [Link]
-
Semantic Scholar. (n.d.). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. [Link]
-
Yang, Y., et al. (1998). Development of a new assay for measurement of total angiotensin-converting enzyme after inhibition. Clinical and Experimental Pharmacology and Physiology, 25(7-8), 586-591. [Link]
-
Cleveland Clinic. (n.d.). ACE Inhibitors. [Link]
-
ResearchGate. (2016). Simultaneous Determination of ACE Activity with 2 Substrates Provides Information on the Status of Somatic ACE and Allows Detection of Inhibitors in Human Blood. [Link]
-
protocols.io. (2019). Angiotensin-converting enzyme inhibitory assay. [Link]
-
ResearchGate. (2017). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. [Link]
-
Yilmaz, M. T., & Emir, D. (2021). Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung. Protein and Peptide Letters, 28(6), 684-692. [Link]
-
MDPI. (n.d.). Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. [Link]
-
ResearchGate. (n.d.). Assay of angiotensin I-converting enzyme-inhibiting activity based on the detection of 3-hydroxybutyric acid. [Link]
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News-Medical.Net. (n.d.). What are ACE Inhibitors and Where are they Used?. [Link]
-
Mayo Clinic. (n.d.). Angiotensin-converting enzyme (ACE) inhibitors. [Link]
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ResearchGate. (2016). Why is the enzyme activity inhibition not consistent?. [Link]
-
Longdom Publishing. (n.d.). The Importance of Enzyme Purification in Biochemical Reactions and Biological Molecules of Cellular Components. [Link]
-
Santos, R. A., et al. (2007). Purification and characterization of angiotensin converting enzyme 2 (ACE2) from murine model of mesangial cell in culture. BMC Cell Biology, 8, 1. [Link]
-
NHS. (n.d.). Side effects of ramipril. [Link]
-
NHS SPS. (2021). ACE inhibitors and angiotensin II receptor blockers monitoring. [Link]
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Identifying and mitigating interference in the analytical quantification of the compound.
Welcome to the Technical Support Center dedicated to identifying and mitigating interference in the analytical quantification of chemical compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving accurate and reproducible results. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of analytical interference.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to provide direct answers and actionable protocols for specific issues you may be encountering in your experiments.
Why am I seeing unexpected peaks (ghost peaks) in my chromatogram?
Unexpected peaks, often referred to as "ghost peaks," can arise from several sources, compromising the accuracy of your quantification.[1][2][3][4] A systematic approach is crucial to pinpoint the origin of these artifacts.
Underlying Causes:
-
Contamination: This is the most common cause and can be introduced from various sources including solvents, reagents, glassware, and even the laboratory environment.[3][5] Impurities in the mobile phase or sample diluent are frequent culprits.[2][6]
-
Carryover: Residual analyte from a previous, more concentrated injection can adsorb to surfaces in the injection port, tubing, or the head of the analytical column, and then elute in subsequent runs.[1][2]
-
Column Bleed: Degradation of the stationary phase of the column, often accelerated by aggressive mobile phases or high temperatures, can lead to a rising baseline or discrete peaks, especially in gradient elution.[1]
-
Sample Degradation: The analyte itself might be unstable under the analytical conditions, leading to the formation of degradation products that appear as extra peaks.[4]
Step-by-Step Troubleshooting Protocol:
-
Blank Injection Analysis:
-
Inject a blank solvent (the same used for your sample dissolution) and run your standard chromatographic method.
-
Interpretation: If the ghost peak is present, it points towards contamination of your mobile phase, injection solvent, or the HPLC system itself.[1] If the peak is absent, the source is likely the sample or the sample preparation process.
-
-
Systematic Contamination Check:
-
Carryover Evaluation:
-
Inject a blank solvent immediately after a high-concentration standard.
-
Interpretation: The presence of the analyte peak, albeit at a much lower intensity, confirms carryover.
-
Mitigation: Optimize the needle wash procedure in your autosampler, using a strong solvent to effectively clean the needle and injection port between runs.[2]
-
-
Column Health Assessment:
-
If you suspect column bleed, replace the column with a new one of the same type and re-run the blank injection.
-
Interpretation: If the ghost peaks disappear, the original column was the source.
-
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks:
Caption: Troubleshooting workflow for unexpected peaks.
How can I determine if signal suppression or enhancement (matrix effects) is affecting my LC-MS results?
Matrix effects are a significant challenge in LC-MS analysis, where components of the sample matrix co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[7][8][9] This can lead to either a suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[9][10]
Diagnostic Protocol: Post-Column Infusion
The post-column infusion experiment is a powerful tool to visualize regions of ion suppression or enhancement across a chromatogram.
Methodology:
-
Setup:
-
Infuse a standard solution of your analyte at a constant flow rate directly into the MS source, post-column. A syringe pump and a T-junction are used for this.
-
The analytical column is connected to the other inlet of the T-junction.
-
-
Execution:
-
While continuously infusing the analyte solution, inject a blank matrix sample (e.g., plasma, urine that does not contain the analyte) onto the LC column.
-
Monitor the signal of the infused analyte in the mass spectrometer.
-
-
Data Interpretation:
-
A stable, flat baseline for the analyte signal indicates no matrix effects.
-
A dip in the baseline signifies a region of ion suppression where matrix components are eluting.
-
A rise in the baseline indicates ion enhancement.
-
By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if its quantification is likely to be affected.
The following diagram illustrates the experimental setup for post-column infusion:
Caption: Post-column infusion experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the difference between analytical interference and matrix effect?
A: Analytical interference is a broad term for any substance or process that causes an analytical result to be inaccurate.[11][12][13] This can include spectral interferences (overlapping signals) and chemical interferences (reactions).[11][14] A matrix effect is a specific type of interference, most relevant in LC-MS, where the components of the sample matrix affect the ionization efficiency of the analyte.[9] Ion suppression is the most common form of matrix effect.[9][10]
Q2: What are the most effective sample preparation techniques to minimize interference?
A: The goal of sample preparation is to isolate the analyte of interest from potentially interfering matrix components.[15][16] The choice of technique depends on the complexity of the matrix and the nature of the analyte.
| Technique | Principle | Best For | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A solvent is added to precipitate proteins, which are then removed by centrifugation. | Removing proteins from plasma or serum. | Simple, fast, and inexpensive. | Non-selective; may not remove other interferences like phospholipids.[9] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases based on its solubility. | Isolating analytes based on their polarity. | Can provide a cleaner extract than PPT. | Can be labor-intensive and use large volumes of organic solvents.[9] |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away. | Providing a high degree of selectivity and concentration. | Highly selective, can remove a wide range of interferences.[9][15] | More complex and costly than PPT or LLE.[15] |
Q3: How do I choose an appropriate internal standard to compensate for interference?
A: An internal standard (IS) is a compound added to all samples, calibrators, and quality controls at a constant concentration. A good IS should mimic the analytical behavior of the analyte. The ideal choice is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H).[7] A SIL-IS will have nearly identical chemical properties and retention time to the analyte, and will therefore experience the same degree of matrix effects, providing effective compensation.[9] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q4: What are the regulatory expectations for demonstrating specificity in an analytical method?
A: Regulatory bodies like the ICH and FDA require that an analytical method be specific, meaning it can unequivocally assess the analyte in the presence of components that are expected to be present, such as impurities, degradation products, and matrix components.[17][18][19][20][21] This is typically demonstrated by spiking the sample matrix with potential interfering substances and showing that they do not affect the quantification of the analyte.[18] For chromatographic methods, this involves demonstrating baseline resolution between the analyte and any potential interferents.[20]
References
-
Interferences | PPT. (n.d.). Slideshare. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC North America. Retrieved from [Link]
-
Gosetti, F., et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry Research. Retrieved from [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (2025). Pittcon Conference & Expo. Retrieved from [Link]
-
Glick, M. R. (2000). Analytical Interference More than Just a Laboratory Problem. American Journal of Clinical Pathology. Retrieved from [Link]
-
What is Sample Preparation? (2025). Phenomenex. Retrieved from [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. Retrieved from [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved from [Link]
-
Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024). LinkedIn. Retrieved from [Link]
-
Armbruster, D. A., & Overcash, D. R. (2013). Interference Testing. The Clinical Biochemist Reviews. Retrieved from [Link]
-
Unexpected Peaks? How We Troubleshoot Chromatography Problems. (2025). Broughton Group. Retrieved from [Link]
-
Clinical Laboratory Testing Interference. (2019). CLSI. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Agilent Technologies. Retrieved from [Link]
-
How to Reduce Sample Contamination. (2025). OMNI International Blog. Retrieved from [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). FDA. Retrieved from [Link]
-
Harvey, D. (2022). 9.3: Interferences in Absorption Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
Assay Interference: A Brief Review and Helpful Hints. (n.d.). Sun Diagnostics. Retrieved from [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Retrieved from [Link]
-
How to Enhance ICP-MS Accuracy through Innovative Sample Preparation Techniques. (n.d.). Drawell. Retrieved from [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. (2017). AACC. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]
-
Sample Preparation for Analytical Characterization. (2015). JoVE. Retrieved from [Link]
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- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. labscievents.pittcon.org [labscievents.pittcon.org]
- 11. Interferances | PPT [slideshare.net]
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- 13. sundiagnostics.us [sundiagnostics.us]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 16. What is Sample Preparation? | Phenomenex [phenomenex.com]
- 17. ema.europa.eu [ema.europa.eu]
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- 20. database.ich.org [database.ich.org]
- 21. ema.europa.eu [ema.europa.eu]
Technical Support Center: Advanced Purification of ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid
Welcome to the technical support guide for the purification of synthesized ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid (CAS 83623-61-4)[1][2]. This molecule, a key impurity of the ACE inhibitor Fosinopril, presents unique purification challenges due to its phosphinic acid and carboxylic acid moieties, which confer high polarity and often lead to difficulties in handling and crystallization[3][4].
This guide is structured to provide direct, actionable solutions to common problems encountered during the purification process. We will move from identifying common issues to providing detailed, step-by-step protocols for advanced purification techniques.
Section 1: Initial Assessment & Troubleshooting FAQs
This section addresses the most frequently encountered issues in a direct question-and-answer format.
Q1: My crude product is a sticky, non-crystalline oil. How can I solidify it?
A1: This is the most common challenge with phosphinic and phosphonic acids, often due to their hygroscopic nature and the presence of residual solvents or impurities that inhibit lattice formation[3].
-
Probable Causes:
-
Residual Water or Solvent: The high polarity of the molecule leads to strong interactions with polar solvents like water.
-
Incomplete Hydrolysis: If synthesized from a phosphonate ester, the remaining ester acts as an impurity, disrupting crystallization.
-
Inorganic Salts: Salts from workup or pH adjustments can interfere with crystallization.
-
-
Solutions to Try:
-
Azeotropic Distillation: Dissolve the oil in toluene and remove the solvent under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual water[5].
-
Salt Formation: Convert the acid into a salt, which often has better-defined crystalline properties. Dissolve the oil in a suitable solvent (e.g., acetone, ethanol) and add a base dropwise (e.g., a solution of sodium hydroxide or triethylamine) until the pH is adjusted to ~4.5-5.0. The corresponding monosodium or triethylammonium salt may precipitate or be crystallized more easily[3].
-
Lyophilization (Freeze-Drying): Dissolving the product in a solvent like t-butanol and then freeze-drying can yield a more manageable fluffy foam instead of a sticky goo[3].
-
Q2: My NMR spectrum shows that the final hydrolysis step (from an ester precursor) is incomplete. How can I drive the reaction to completion without degrading the product?
A2: Incomplete hydrolysis is a frequent issue. The choice of hydrolysis method is critical.
-
Probable Causes:
-
Insufficient Reaction Time or Temperature: The hydrolysis of phosphonate esters can be sluggish.
-
Inadequate Acid/Base Concentration: The hydrolytic conditions may not be harsh enough.
-
-
Solutions to Try:
-
Reflux with Concentrated HCl: This is the most general and robust method for dealkylation of phosphonate esters. Refluxing with concentrated hydrochloric acid (12 M) for several hours is typically effective[5].
-
McKenna's Method (TMSBr): For base-sensitive compounds, treatment with bromotrimethylsilane (TMSBr) followed by an alcohol quench is a very effective and clean method for cleaving the esters under non-hydrolytic conditions[5]. This avoids the use of strong aqueous acids.
-
Q3: After recrystallization, my yield is extremely low. What went wrong?
A3: Low yield is often a trade-off for high purity, but it can be optimized.
-
Probable Causes:
-
Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures[6].
-
Excessive Solvent Volume: Using too much hot solvent to dissolve the crude product will keep a significant portion of it in solution upon cooling[4][6].
-
Premature Crystallization: If crystals form too quickly in a warm solution, they can trap impurities.
-
-
Solutions to Try:
-
Systematic Solvent Screening: Test solubility in a range of solvents (see Table 1). An ideal solvent dissolves the compound when hot but not when cold[6].
-
Use Minimal Hot Solvent: Add the hot solvent in small portions to the crude material until it just dissolves. This ensures the solution is saturated and maximizes recovery upon cooling[7].
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance, then place it in an ice bath to maximize crystal formation[7][8].
-
Q4: How can I assess the purity of my final product effectively?
A4: Due to the compound's structure, standard analytical methods require adaptation.
-
Recommended Techniques:
-
NMR Spectroscopy: This is the most powerful tool.
-
¹H and ¹³C NMR: Confirms the organic structure (phenylbutyl and acetic acid groups).
-
³¹P NMR: Crucial for identifying phosphorus-containing impurities. The pure product should show a single, sharp peak. Unreacted starting materials or byproducts will have distinct chemical shifts.
-
-
High-Performance Liquid Chromatography (HPLC): Direct UV detection is weak due to the lack of a strong chromophore.
-
Detection: Use Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) for sensitive detection[9][10].
-
Column & Mobile Phase: Due to high polarity, standard reversed-phase (C18) chromatography is challenging. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or using an ion-pairing reagent[11][12]. Porous graphitic carbon (PGC) columns are also an effective alternative[10].
-
-
Section 2: Purification Strategy Decision Framework
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The following flowchart provides a decision-making framework.
Caption: Decision tree for selecting a purification strategy.
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is the most efficient method for purifying solid organic compounds on both small and large scales by leveraging differences in solubility[8].
1. Solvent Selection:
-
The key to successful recrystallization is finding a "mediocre" solvent—one that dissolves the compound well at high temperatures but poorly at low temperatures[6].
-
Use small-scale trials: Place ~20-30 mg of crude product in separate test tubes and add 0.5 mL of various test solvents. Observe solubility at room temperature and upon heating.
-
Rationale: A solvent that dissolves the compound at room temperature is too good, leading to poor recovery. A solvent that doesn't dissolve it even when boiling is too poor[6].
| Solvent System | Polarity | Comments & Rationale |
| Water / Ethanol | High | A common pair for polar compounds. Dissolve in minimal hot water/ethanol, then add the other as an anti-solvent until cloudy[8]. |
| Acetonitrile | Medium-High | Phosphonic acids have been successfully recrystallized from acetonitrile[5]. |
| Acetone / Water | Medium-High | Good for moderately polar compounds; water acts as an anti-solvent. |
| Isopropanol | Medium | Has been reported to work well for phosphonic acids[3]. |
2. Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid[7]. Using an excess of solvent is a common cause of low yield.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Precursor Chromatography
Due to the high polarity of the final product, purification by standard silica gel chromatography is difficult and requires very polar eluents[5]. A more reliable strategy is to purify a less polar synthetic precursor, such as a diethyl or dibenzyl phosphonate ester, before the final hydrolysis step[5].
Caption: Workflow for purification via a non-polar precursor.
1. Rationale:
-
Phosphonate esters are significantly less polar than their corresponding phosphinic acids.
-
This allows for effective purification using standard silica gel chromatography with common, less polar solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). This method efficiently removes non-phosphorus and other organic impurities.
2. Step-by-Step Procedure:
-
Preparation: After the synthesis of the phosphonate ester intermediate and initial workup, dissolve the crude material in a minimal amount of dichloromethane.
-
Adsorption: Add a small amount of silica gel and concentrate the slurry to dryness. This creates a dry-loaded sample, which generally provides better resolution than loading the sample in liquid form.
-
Chromatography: Pack a silica gel column with an appropriate non-polar solvent (e.g., 95:5 hexane/ethyl acetate). Carefully add the dry-loaded sample to the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane). The less polar ester will elute while highly polar impurities remain on the column.
-
Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure ester.
-
Hydrolysis: Combine the pure fractions, evaporate the solvent, and proceed with the final hydrolysis step (e.g., refluxing in concentrated HCl) to yield the highly pure final acid[5]. The final product should require minimal further purification beyond solvent removal.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining material of the highest purity (>99.5%), preparative HPLC is the method of choice. It is particularly useful for separating the target compound from structurally similar impurities[13][14].
1. Rationale:
-
Prep-HPLC offers superior separation power compared to gravity column chromatography.
-
It is a scalable technique, but requires specialized equipment. The goal is to isolate a specific substance rather than just analyze a sample[13][14].
2. System Configuration:
-
Column: A reversed-phase C18 column is a common starting point. For this polar analyte, a HILIC column may provide better retention and separation[12].
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. The high polarity of the analyte necessitates a low percentage of organic modifier.
-
Additive: Add an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This suppresses the ionization of the carboxylic and phosphinic acid groups, leading to sharper peaks and more consistent retention times. Note that phosphate buffers can precipitate in high concentrations of organic solvent and should be used with caution[15].
3. Step-by-Step Procedure:
-
Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from its impurities.
-
Sample Preparation: Dissolve the crude or partially purified material in the mobile phase at a high concentration. Filter the solution through a 0.45 µm filter to prevent clogging of the HPLC system.
-
Injection & Elution: Inject the concentrated sample onto the preparative column. Elute using the optimized gradient from the analytical method, adjusted for the higher flow rates and larger column dimensions of the preparative system.
-
Fraction Collection: Use a fraction collector triggered by the UV detector signal (or other detector) to collect the eluent corresponding to the peak of the pure product.
-
Product Recovery: Combine the pure fractions. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator. The remaining aqueous solution can be freeze-dried to yield the final, highly pure product.
References
-
Hu, Z., Pan, Y., Ma, W., & Fu, X. (1995). PURIFICATION OF ORGANOPHOSPHORUS ACID EXTRACTANTS. Solvent Extraction and Ion Exchange, 13(5), 865-875. [Link]
-
Caumes, C., & Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Molecules, 22(10), 1697. [Link]
-
Bayer, A. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids. SIELC Technologies. [Link]
-
Journal of Biochemical Technology. (2022). Purification of Phosphoric Acid Solution Using Natural and Activated Clays. [Link]
-
Chromatography Forum. (2019). organic acids by HPLC? [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. ChemTalk. [Link]
-
Web of Journals. (n.d.). METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. [Link]
-
LiqTech. (n.d.). Phosphoric Acid Filtration. LiqTech. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
University of California, Davis. (n.d.). Recrystallization-1.pdf. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]
-
Randon, J., et al. (1999). Liquid chromatography analysis of phosphonic acids on porous graphitic carbon stationary phase with evaporative light-scattering and mass spectrometry detection. Journal of Chromatography A, 849(1), 197-207. [Link]
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SOP: CRYSTALLIZATION. (n.d.). [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Teledyne LABS. [Link]
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TREA. (n.d.). Purification of phosphoric acid. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
General and Versatile Synthesis of Highly Recyclable Chiral Phosphoric Acid Organocatalysts. (n.d.). [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. [Link]
-
Principles in preparative HPLC. (n.d.). University of Warwick. [Link]
-
PRIMER. (2025). Will phosphates precipitate in an HPLC column. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
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Technical Support Center: Interpretation of Complex NMR Spectra for Organophosphorus Compounds
Welcome to the technical support center for the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of organophosphorus compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize ³¹P NMR spectroscopy and encounter challenges in spectral analysis. The content is structured in a question-and-answer format to directly address specific issues you may face during your experiments.
I. Frequently Asked Questions (FAQs) about ³¹P NMR Spectra
This section addresses common queries regarding the fundamental aspects of ³¹P NMR spectroscopy.
Q1: Why is my ³¹P NMR signal a broad hump instead of a sharp peak?
A broad signal in ³¹P NMR can arise from several factors related to the sample, the instrument, and experimental parameters.
-
Chemical Exchange: If the phosphorus atom is involved in a chemical exchange process that is on the same timescale as the NMR experiment, the signal can broaden. This is common in systems with fluxional ligands or in molecules undergoing conformational changes.
-
Unresolved Coupling: Complex spin-spin coupling to multiple neighboring nuclei (e.g., ¹H, ¹⁹F, or other ³¹P nuclei) that is not fully resolved can manifest as a broad peak.
-
Paramagnetic Species: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening due to efficient relaxation mechanisms.
-
Viscosity and Aggregation: Highly viscous samples or aggregation of the analyte can restrict molecular tumbling, leading to broader lines.
-
Instrumental Factors: Poor shimming of the magnetic field leads to field inhomogeneity, a classic cause of broad peaks.[1]
Troubleshooting Steps:
-
Sample Purity: Ensure the sample is free from paramagnetic impurities. Consider using a chelating agent like EDTA if metal ion contamination is suspected.[2]
-
Solvent and Concentration: Try a different deuterated solvent to rule out solvent effects. Lowering the concentration may reduce aggregation.
-
Temperature Study: Acquiring spectra at different temperatures can help distinguish between chemical exchange and other broadening mechanisms. If the peak sharpens or coalesces at a different temperature, exchange is likely the cause.
-
Decoupling Experiments: If coupling is suspected, ensure that broadband proton decoupling is effective. For coupling to other nuclei like fluorine, specific decoupling experiments may be necessary.
-
Instrument Shimming: Carefully shim the magnetic field before acquisition to ensure homogeneity.[1]
Q2: My chemical shifts are not what I expected based on the literature. What could be the reason?
Discrepancies in ³¹P chemical shifts can be perplexing, but are often traceable to specific experimental conditions or structural nuances.
-
Reference Standard: The chemical shift is a relative measurement. Ensure your spectrometer is correctly referenced, typically to an external standard of 85% H₃PO₄.[3] Inaccurate referencing is a common source of error.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electronic environment of the phosphorus nucleus, leading to shifts in the resonance frequency.
-
pH Dependence: The protonation state of the phosphorus-containing group can significantly alter the chemical shift.[4][5] This is particularly relevant for phosphates, phosphonates, and related species.[4]
-
Concentration Effects: At high concentrations, intermolecular interactions and changes in the bulk magnetic susceptibility can cause shifts.
-
Temperature Variations: Chemical shifts can be temperature-dependent, especially in systems with dynamic equilibria.
-
Subtle Structural Differences: Small changes in bond angles and the electronegativity of substituents can have a large impact on the ³¹P chemical shift.[6] The paramagnetic shielding tensor, which is a dominant factor in ³¹P chemical shifts, is highly sensitive to the electronic structure.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chemical shifts.
Q3: I see more signals than expected in my ³¹P NMR spectrum. What are the possible sources of these extra peaks?
The presence of unexpected signals can indicate a variety of phenomena, from simple impurities to more complex structural isomers.
-
Impurities: The most straightforward explanation is the presence of phosphorus-containing impurities in your sample. These could be starting materials, byproducts, or degradation products.
-
Diastereomers: If your molecule contains chiral centers, you may have a mixture of diastereomers. Diastereomers are chemically distinct and will generally have different ³¹P NMR chemical shifts.
-
Conformational Isomers (Rotamers): If rotation around a bond is slow on the NMR timescale, different stable conformations (rotamers) can give rise to separate signals.
-
P-P Coupling: If your molecule contains multiple, chemically non-equivalent phosphorus atoms, you will observe ³¹P-¹H coupling, which will split each signal into a multiplet.
-
Oxidation: Phosphines (P(III)) are easily oxidized to phosphine oxides (P(V)), which have very different chemical shifts.[7]
Investigative Steps:
-
Purity Check: Use other analytical techniques like LC-MS or ³¹P NMR of your starting materials to confirm the purity of your sample.
-
2D NMR: Techniques like ¹H-³¹P HMBC can help to correlate the unexpected ³¹P signals to specific protons in the molecule, aiding in the identification of isomers or impurities.
-
Spiking Experiment: If you suspect a particular impurity, add a small amount of the pure substance to your NMR sample. An increase in the intensity of one of the unexpected peaks will confirm its identity.
II. Troubleshooting Complex Coupling Patterns
This section focuses on resolving issues related to the intricate splitting patterns often observed in the NMR spectra of organophosphorus compounds.
Q1: My multiplets are distorted and don't follow the simple n+1 rule. What is happening?
When the chemical shift difference (in Hz) between two coupled nuclei is not much larger than the coupling constant (J) between them, second-order effects can occur, leading to distorted multiplets.[8] This is a common occurrence in ³¹P NMR, especially when there is coupling to protons or other phosphorus nuclei.
-
"Roofing" Effect: In a simple two-spin system, as the chemical shifts of the coupled nuclei get closer, the inner peaks of the multiplets increase in intensity while the outer peaks decrease, creating a "roof" or "leaning" effect.[8]
-
Complex Multiplets: In more complex spin systems (e.g., ABX, AA'BB'), the number of lines and their intensities can be difficult to predict without simulation.
Strategies for Analysis:
-
Increase Magnetic Field Strength: Moving to a higher field spectrometer increases the chemical shift dispersion (in Hz), which can simplify the spectrum and reduce second-order effects.[9]
-
Spectral Simulation: Using NMR simulation software can help to deconvolute complex multiplets. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum to compare with your experimental data.
-
Selective Decoupling: If the complexity arises from coupling to multiple protons, selective decoupling experiments can be used to irradiate specific proton resonances and simplify the ³¹P spectrum.
Q2: How can I determine the magnitude and sign of coupling constants in a complex spectrum?
Extracting coupling constants from a complex spectrum requires careful analysis and often the use of advanced NMR techniques.
-
Direct Measurement: For first-order spectra, the coupling constant is simply the distance between the lines of a multiplet.
-
2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants into two different dimensions, which can simplify the analysis of complex spectra.
-
Heteronuclear Correlation Spectroscopy (e.g., HMBC, HSQC): These experiments can help to identify which nuclei are coupled to the phosphorus atom. The magnitude of the coupling constant can sometimes be estimated from the cross-peak intensity.
Typical ³¹P Coupling Constants:
| Coupling Type | Typical Range (Hz) | Notes |
| ¹J(P, H) | 180 - 700 | Large and dependent on the hybridization of phosphorus.[3][10] |
| ²J(P, C, H) | 0 - 30 | Generally smaller than ¹J(P, H).[10] |
| ³J(P, O, C, H) | 0 - 20 | Dependent on the dihedral angle (Karplus relationship). |
| ¹J(P, C) | 10 - 200 | Can be negative.[3] |
| ¹J(P, F) | 800 - 1500 | Very large coupling. |
III. Advanced Topics and Experimental Protocols
This section provides guidance on more advanced ³¹P NMR experiments and quantitative analysis.
Q1: How can I obtain a quantitative ³¹P NMR spectrum?
Quantitative ³¹P NMR (q³¹P NMR) can be a powerful tool for determining the concentration or purity of organophosphorus compounds.[2][11] However, standard ³¹P NMR experiments are often not quantitative due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).[3]
Protocol for Quantitative ³¹P NMR:
-
Pulse Sequence: Use a pulse sequence with inverse-gated proton decoupling. This ensures that the decoupler is only on during the acquisition time, suppressing the NOE.
-
Relaxation Delay (d1): Set a long relaxation delay between pulses (typically 5-10 times the longest T₁ of any phosphorus nucleus in the sample) to ensure complete relaxation.
-
Internal Standard: Use a stable, non-reactive internal standard with a known concentration and a resonance that does not overlap with the analyte signals.[12]
-
Integration: Carefully integrate the signals of the analyte and the internal standard. The ratio of the integrals, corrected for the number of phosphorus nuclei, can be used to determine the concentration of the analyte.
Caption: Workflow for quantitative ³¹P NMR.
Q2: What are some useful 2D NMR techniques for organophosphorus compounds?
Two-dimensional NMR spectroscopy can provide invaluable information for the structural elucidation of complex organophosphorus compounds.
-
¹H-³¹P HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and phosphorus atoms that are separated by two or three bonds. It is extremely useful for assigning phosphorus signals to specific parts of a molecule.
-
¹H-³¹P HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and directly attached phosphorus atoms (one-bond coupling).
-
³¹P-³¹P COSY (Correlation Spectroscopy): This experiment is used to identify phosphorus atoms that are coupled to each other.
IV. References
-
Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Intrinsic ³¹P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. (n.d.). PMC - NIH. Retrieved from [Link]
-
Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. (n.d.). Retrieved from [Link]
-
³¹P - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]
-
Modern Quantum Chemistry Methodology for Predicting ³¹P Nuclear Magnetic Resonance Chemical Shifts. (n.d.). MDPI. Retrieved from [Link]
-
Phosphorus-31 nuclear magnetic resonance. (n.d.). Wikipedia. Retrieved from [Link]
-
Week 3 : Lecture 11 : Chemical Shift Range in ³¹P NMR Spectroscopy. (2024, February 2). YouTube. Retrieved from [Link]
-
³¹-P NMR SPECTROSCOPY. (n.d.). Slideshare. Retrieved from [Link]
-
Application of Quantitative Phosphorous Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents. (n.d.). Defence Science and Technology. Retrieved from [Link]
-
Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as ³¹P qNMR standards. (n.d.). NIH. Retrieved from [Link]
-
Phosphorus J-coupling constants of ATP in human brain. (n.d.). PubMed. Retrieved from [Link]
-
Quantitative ³¹P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. (2024, January 1). PubMed. Retrieved from [Link]
-
³¹Phosphorus NMR. (n.d.). Retrieved from [Link]
-
Theoretical Interpretation of ³¹P NMR Chemical Shifts. I. (n.d.). AIP Publishing. Retrieved from [Link]
-
Coupling constant in ¹H NMR with phosphorus. (2016, February 27). Chemistry Stack Exchange. Retrieved from [Link]
-
Interpretation of ³¹P NMR saturation transfer experiments: what you can't see might confuse you. Focus on “Standard magnetic resonance-based measurements of the Pi→ATP rate do not index the rate of oxidative phosphorylation in cardiac and skeletal muscles”. (n.d.). PMC - NIH. Retrieved from [Link]
-
28 questions with answers in ³¹P-NMR | Scientific method. (n.d.). ResearchGate. Retrieved from [Link]
-
Earth's Field NMR for Organophosphate Chemical Warfare Agent Detection. (n.d.). Retrieved from [Link]
-
Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
-
Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. (n.d.). PMC - NIH. Retrieved from [Link]
-
Does anyone here has any experience with ³¹P NMR? (2023, July 25). ResearchGate. Retrieved from [Link]
-
³¹-P NMR Spectroscopy # With Solutions CSIR NET, GATE # Spectroscopy Part- 33 # All Important Topics. (2019, August 19). YouTube. Retrieved from [Link]
-
Structural interpretation of the ³¹P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. (2019, April 13). RSC Publishing. Retrieved from [Link]
-
Selective Monitoring of Organophosphorus Pesticides by ³¹P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Use of NMR techniques for toxic organophosphorus compound profiling. (2010, May 15). PubMed. Retrieved from [Link]
-
NMR Spectroscopy :: 5-HMR-9 Second Order Effects in Coupled Systems. (n.d.). Retrieved from [Link]
-
NMR Artifacts - Max T. Rogers NMR. (n.d.). Retrieved from [Link]
-
³¹P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. (2023, September 28). Journal of the American Chemical Society. Retrieved from [Link]
-
³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis. (n.d.). PubMed. Retrieved from [Link]
-
Neurotoxicity in acute and repeated organophosphate exposure. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023, October 18). Retrieved from [Link]
-
Organophosphate poisoning (CNS manifestations). (2018, March 5). Radiology Reference Article | Radiopaedia.org. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Angiotensin-Converting Enzyme Inhibition: Spotlight on Fosinoprilat
For researchers and professionals in drug development, understanding the inhibitory potency of compounds targeting the angiotensin-converting enzyme (ACE) is paramount for designing effective cardiovascular therapeutics. This guide provides a detailed comparison of the IC50 value of Fosinoprilat, the active metabolite of the prodrug Fosinopril, and contextualizes its activity within the broader landscape of ACE inhibitors. We will delve into the experimental data supporting its efficacy, the methodologies for determining such values, and the underlying mechanism of action.
Unveiling the Potency: IC50 Values in Focus
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It quantifies the concentration of an inhibitor required to reduce the activity of a biological target, in this case, ACE, by 50%. A lower IC50 value signifies a more potent inhibitor.
Fosinoprilat, the active form of Fosinopril, demonstrates potent inhibition of ACE. Experimental data indicate an IC50 value of 0.18 μM for Fosinoprilat.[1] Another study identified the active moiety of Fosinopril, referred to as SQ 27,519, as having an IC50 of 11 nM .
| Compound | IC50 Value | Key Characteristics |
| Fosinoprilat | 0.18 µM [1] / 11 nM (as SQ 27,519) | The active diacid metabolite of the prodrug Fosinopril. It is a competitive inhibitor of ACE.[2][3] |
It is important to note that the term "((4-Phenylbutyl)hydroxyphosphoryl)acetic acid" describes the core phosphinic acid moiety of Fosinoprilat, which is essential for its potent binding to the zinc atom in the active site of ACE.[4] However, this is not a standalone inhibitor and its IC50 value is not reported independently. The inhibitory activity is a property of the entire Fosinoprilat molecule.
The Underpinning Mechanism: The Renin-Angiotensin-Aldosterone System
Fosinoprilat exerts its therapeutic effect by interrupting the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[5][6][7] ACE plays a pivotal role in this system by converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[8][9] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the release of aldosterone, which promotes sodium and water retention.[6][7]
By inhibiting ACE, Fosinoprilat reduces the production of angiotensin II, leading to vasodilation (widening of blood vessels) and decreased aldosterone secretion.[2] This dual action results in a lowering of blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[2] Inhibition of ACE by Fosinoprilat leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect.[2]
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Fosinoprilat.
Experimental Protocol for IC50 Determination of ACE Inhibitors
The determination of the IC50 value for an ACE inhibitor like Fosinoprilat involves a robust and reproducible experimental protocol. A common method is a fluorescence-based assay.[10][11][12]
Principle:
This assay utilizes a synthetic substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro), which is intramolecularly quenched.[10][11] In the presence of ACE, this substrate is hydrolyzed, releasing a fluorescent product (o-aminobenzoylglycine). The rate of this reaction is monitored by measuring the increase in fluorescence over time. When an ACE inhibitor is present, the rate of substrate hydrolysis is reduced, resulting in a lower fluorescence signal. The IC50 is then calculated from the dose-response curve of the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the ACE inhibitor (e.g., Fosinoprilat) in a suitable buffer.
-
Prepare a working solution of Angiotensin-Converting Enzyme (from rabbit lung) in an appropriate buffer containing ZnCl2.[10][12]
-
Prepare a solution of the fluorescent substrate (e.g., Abz-Gly-Phe(NO2)-Pro).[10][11]
-
Prepare a reaction buffer (e.g., Tris buffer with NaCl and ZnCl2).[10]
-
-
Assay Procedure (in a 96-well microplate format):
-
Blank Wells: Add ultrapure water.
-
Control Wells: Add ACE working solution and ultrapure water.
-
Sample Wells: Add the ACE inhibitor at various concentrations and the ACE working solution.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the microplate at 37°C.[10]
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of ACE inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for determining the IC50 value of an ACE inhibitor.
Conclusion
Fosinoprilat stands as a potent inhibitor of the angiotensin-converting enzyme, a fact substantiated by its low micromolar to nanomolar IC50 values. Its efficacy is rooted in the targeted disruption of the Renin-Angiotensin-Aldosterone System, a cornerstone of blood pressure regulation. The methodologies for determining its inhibitory potential are well-established, relying on precise fluorescence-based assays. For researchers in cardiovascular drug discovery, a thorough understanding of these principles is indispensable for the development of next-generation therapeutics.
References
-
Drugs.com. Fosinopril: Package Insert / Prescribing Information. [Link]
-
Sparks, M. A., & Crowley, S. D. (2020). Physiology, Renin Angiotensin System. In StatPearls. StatPearls Publishing. [Link]
-
Klabunde, R. E. (2021). Renin-Angiotensin-Aldosterone System. CV Physiology. [Link]
-
Coscueta, E. R., & Pintado, M. M. (2022). ACE-inhibitory activity assay: IC50. protocols.io. [Link]
-
Wikipedia. (2023). Renin–angiotensin system. [Link]
-
Zero To Finals. (n.d.). Renin-Angiotensin-Aldosterone System. [Link]
-
Phlebotomy Career Training. (2025). The Renin-Angiotensin-Aldosterone System (RAAS): A Step-by-Step Guide. [Link]
-
Preston, C. L. (2022). Fosinopril. In StatPearls. StatPearls Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Fosinopril. PubChem Compound Summary for CID 9601226. [Link]
-
Pediatric Oncall. (n.d.). Fosinopril. Drug Index. [Link]
-
Wikipedia. (2023). Fosinopril. [Link]
-
Coscueta, E. R., & Pintado, M. M. (2022). ACE-inhibitory activity assay: IC50. Universidade Católica Portuguesa. [Link]
-
Coscueta, E. R., & Pintado, M. M. (2022). ACE-inhibitory activity assay: IC50. protocols.io. [Link]
-
Cushman, D. W., Wang, F. L., Fung, W. C., Grover, G. J., & DeForrest, J. M. (1989). Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology. Journal of cardiovascular pharmacology, 14(5), 730–736. [Link]
-
Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. [Link]
-
Kumar, P., & Kumar, A. (2013). Docking Studies and Biological Activity of Fosinopril Analogs. International Journal of Drug Development and Research, 5(3), 224-230. [Link]
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- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
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A Senior Application Scientist's Guide to Cross-Validation of ACE Inhibition Data
For researchers, scientists, and drug development professionals dedicated to the discovery of novel antihypertensive therapeutics, the accurate and reliable measurement of Angiotensin-Converting Enzyme (ACE) inhibition is paramount. The choice of analytical method can significantly influence the perceived potency and efficacy of a candidate inhibitor. This guide provides an in-depth, objective comparison of common analytical methods for determining ACE inhibitory activity, supported by experimental data and validation principles. Our focus is to empower you to make informed decisions, ensuring the integrity and cross-validity of your research data.
The Central Role of ACE in Blood Pressure Regulation
The Renin-Angiotensin System (RAS) is a critical signaling pathway in the regulation of blood pressure.[1] Angiotensin-Converting Enzyme (ACE), a key enzyme in this system, catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][2] ACE also inactivates the vasodilator bradykinin.[1] Consequently, the inhibition of ACE is a primary therapeutic strategy for managing hypertension and related cardiovascular disorders.[2][3]
Below is a diagram illustrating the role of ACE in the Renin-Angiotensin System.
Caption: The Renin-Angiotensin System and the role of ACE.
Comparative Analysis of Analytical Methods
The in vitro assessment of ACE inhibitory activity is fundamental to screening and characterizing potential inhibitors. Several analytical methods are commonly employed, each with distinct principles, advantages, and limitations. This section provides a comparative overview of spectrophotometric, fluorometric, and High-Performance Liquid Chromatography (HPLC)-based assays.
Method Principles at a Glance
| Method | Principle | Common Substrate(s) | Detection |
| Spectrophotometric | Measures the change in absorbance resulting from the formation of a chromogenic product or the depletion of a substrate.[4] A widely used approach involves the quantification of hippuric acid (HA) formed from the hydrolysis of Hippuryl-Histidyl-Leucine (HHL).[1][5] | Hippuryl-Histidyl-Leucine (HHL), Furanacryloyl-Phe-Glu-Glu (FA-PGG)[1][6] | UV-Vis Spectrophotometry |
| Fluorometric | Measures the increase in fluorescence upon the enzymatic cleavage of a quenched fluorogenic substrate.[7] | o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline[7] | Fluorescence Plate Reader |
| HPLC-Based | Chromatographically separates and quantifies the product of the enzymatic reaction (e.g., hippuric acid) from the substrate.[4][8] | Hippuryl-Histidyl-Leucine (HHL)[8] | UV or Mass Spectrometry (MS) Detector |
| LC-MS/MS | A highly sensitive and specific HPLC-based method that uses mass spectrometry to detect and quantify the analyte of interest.[9][10] | Angiotensin I, Hippuryl-Histidyl-Leucine (HHL)[11][12] | Tandem Mass Spectrometry |
Performance Characteristics and Cross-Validation Data
A critical aspect of data integrity is understanding how results from different analytical methods correlate. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency. The following table summarizes IC50 values for well-established ACE inhibitors, determined by various methods, to facilitate cross-validation.
| Inhibitor | Method | Reported IC50 | Reference |
| Captopril | Spectrophotometric (VSP) | 0.00206 ± 0.00005 µg/mL | [8] |
| HPLC | 1.07-fold lower than VSP | [8] | |
| Spectrophotometric (HHL) | 20 nM | [12] | |
| LC-MS/MS | 3.969 µM | [11] | |
| Enalapril | Spectrophotometric | Corresponded well with literature data | [13][14] |
| Lisinopril | LC-MS/MS | 0.852 µM | [11] |
Note: IC50 values can exhibit variability between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and buffer composition.[4] The HPLC method generally demonstrates higher sensitivity and precision compared to spectrophotometric methods.[8]
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and enable accurate cross-validation, detailed and robust experimental protocols are essential. This section provides step-by-step methodologies for the most common ACE inhibition assays.
General Workflow for an In Vitro ACE Inhibition Assay
The following diagram outlines the fundamental steps common to most in vitro ACE inhibition assays.
Caption: General workflow for an in vitro ACE inhibition assay.
Spectrophotometric Assay using Hippuryl-Histidyl-Leucine (HHL)
This is a widely used and reliable method based on the enzymatic cleavage of HHL by ACE to yield hippuric acid (HA), which is quantified by its absorbance at 228 nm.[5]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
Sodium Borate Buffer (pH 8.3) with NaCl
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Test inhibitor and positive control (e.g., Captopril)
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Setup (in a microplate or microcentrifuge tubes): [15]
-
Control: Add assay buffer.
-
Sample: Add test inhibitor solution at various concentrations.
-
Positive Control: Add Captopril solution at various concentrations.
-
-
Pre-incubation: Add the ACE solution to all wells/tubes except the blank. Pre-incubate at 37°C for 5-10 minutes.[16]
-
Reaction Initiation: Add the HHL substrate solution to all wells/tubes to start the reaction.[5]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[17]
-
Reaction Termination: Stop the reaction by adding 1M HCl.[5]
-
Extraction of Hippuric Acid:
-
Measurement: Measure the absorbance of the reconstituted solution at 228 nm.[5]
-
Calculation: Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.[2]
Fluorometric Assay
This method offers high sensitivity and is amenable to high-throughput screening. It utilizes an internally quenched fluorescent substrate that, upon cleavage by ACE, releases a fluorophore.[7]
Materials:
-
Fluorometric ACE assay kit (containing ACE enzyme, fluorogenic substrate, assay buffer, and a known inhibitor)
-
Fluorescence microplate reader
-
Test inhibitor
Procedure (based on a typical kit protocol): [18][19]
-
Reagent Preparation: Prepare reagents as per the kit's instructions. This usually involves diluting the enzyme, substrate, and inhibitor stock solutions.
-
Assay Setup (in a black 96-well plate):
-
Enzyme Control: Add diluted ACE enzyme and assay buffer.
-
Inhibitor Control: Add diluted ACE enzyme and the kit's standard inhibitor.
-
Sample: Add diluted ACE enzyme and the test inhibitor at various concentrations.
-
Blank: Add assay buffer only.
-
-
Pre-incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[20]
-
Reaction Initiation: Add the diluted fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) for a defined period (e.g., 30-60 minutes) at a constant temperature.[19]
-
Calculation: Determine the rate of reaction (slope of the fluorescence intensity versus time). Calculate the percentage of inhibition as compared to the enzyme control.
HPLC-Based Assay
HPLC offers high precision and specificity by physically separating the product from the substrate and other reaction components.[8]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Reagents for the enzymatic reaction (as in the spectrophotometric assay)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, water with trifluoroacetic acid)
-
Syringe filters (0.45 µm)
Procedure:
-
Enzymatic Reaction: Perform the enzymatic reaction as described in the spectrophotometric protocol (steps 1-6).
-
Sample Preparation for HPLC: Filter the reaction mixture through a 0.45 µm syringe filter before injection into the HPLC system.[4]
-
Chromatographic Separation:
-
Inject the filtered sample into the HPLC system.
-
Elute the components using a suitable mobile phase and gradient program. A common mobile phase is a mixture of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid.
-
Set the UV detector to 228 nm to detect hippuric acid.[4]
-
-
Quantification:
-
Identify the hippuric acid peak based on its retention time, confirmed by running a standard.
-
Quantify the amount of hippuric acid by integrating the peak area.
-
-
Calculation: Calculate the percentage of ACE inhibition by comparing the peak area of hippuric acid in the sample to that of the control.[21]
Scientific Integrity & Logic: A Self-Validating System
To ensure the trustworthiness and authority of your ACE inhibition data, every protocol must be a self-validating system. This is achieved by adhering to established guidelines for analytical method validation.
Key Validation Parameters
According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the following performance characteristics should be evaluated for an enzyme inhibition assay:[7][13][15][22]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[23] For ACE inhibition assays, this means ensuring that the measured activity is solely due to ACE and not other proteases, and that the inhibitor's effect is specific to ACE.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a reference standard or by spiking a sample with a known amount of analyte.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.[23]
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[23]
The U.S. Food and Drug Administration (FDA) also provides guidance on the validation of bioanalytical methods, which aligns with the principles of ICH.[24][25]
Causality Behind Experimental Choices
-
Substrate Concentration: The concentration of the substrate is typically chosen to be at or near the Michaelis-Menten constant (Km) of the enzyme. This ensures that the assay is sensitive to competitive inhibitors.
-
Enzyme Concentration: The enzyme concentration should be optimized to yield a linear reaction rate over the desired time course and to be in the linear range of the detection method.
-
Incubation Time and Temperature: These parameters are optimized to ensure sufficient product formation for reliable detection without depleting the substrate, which could lead to non-linear kinetics. A temperature of 37°C is commonly used to mimic physiological conditions.[17]
-
pH: The pH of the assay buffer is critical and is typically set at the optimal pH for ACE activity (around 8.3) to ensure maximal enzyme velocity.[5]
-
Positive Control: A well-characterized ACE inhibitor, such as captopril or lisinopril, should always be included to validate the assay's performance and to serve as a benchmark for comparing the potency of new inhibitors.[11]
Conclusion
The cross-validation of ACE inhibition data across different analytical methods is crucial for the robust characterization of potential therapeutic agents. While spectrophotometric assays offer simplicity and high throughput for initial screening, HPLC-based methods provide superior sensitivity, specificity, and precision for detailed kinetic studies and lead optimization.[4][26] Fluorometric assays represent a sensitive and high-throughput alternative.
By understanding the principles, advantages, and limitations of each method, and by adhering to rigorous validation guidelines, researchers can ensure the generation of high-quality, reliable, and cross-comparable data. This, in turn, will accelerate the discovery and development of novel and effective ACE inhibitors for the treatment of hypertension and other cardiovascular diseases.
References
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Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. (2002). Journal of Biochemical and Biophysical Methods, 51(1), 75–87. [Link]
-
A Fluorescence-Based Protocol for Quantifying Angiotensin-Converting Enzyme Activity. (n.d.). Protocol Exchange. [Link]
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Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. (2005). Phytomedicine, 12(6-7), 424-432. [Link]
-
Angiotensin-converting enzyme inhibitory assay. (2019, March 28). protocols.io. [Link]
-
Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme. (2013). Food Chemistry, 141(4), 3806-3812. [Link]
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Fluoro-Verse™ ACE2 Inhibitor Assay Kit. (n.d.). BPS Bioscience. [Link]
-
ACE Inhibition Assay - Protocol. (n.d.). OneLab - Andrew Alliance. [Link]
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Preparation, Separation, and Identification of Low-Bitter ACE-Inhibitory Peptides from Sesame (Sesamum indicum L.) Protein. (2022). Foods, 11(15), 2297. [Link]
-
What is the simple protocol or method to determine ACE inhibitory activity of peptides? (2019, February 8). ResearchGate. [Link]
-
(PDF) Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. (2002). ResearchGate. [Link]
-
Screening of inhibitors of angiotensin-converting enzyme (ACE) employing high performance liquid chromatography-electrospray ionization triple quadrupole mass spectrometry (HPLC-ESI-QqQ-MS). (2017). European Journal of Pharmaceutical Sciences, 100, 124-131. [Link]
-
Technical Manual ACE2 (Angiotensin Converting Enzyme 2) Fluorometric Inhibitor Screening Kit. (n.d.). Assay Genie. [Link]
-
Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. (2017). Pharmacognosy Reviews, 11(21), 28. [Link]
-
A Rapid Assay for Angiotensin-Converting Enzyme Activity Using Ultra Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS). (2010). ResearchGate. [Link]
-
Inhibition of ACE by Captopril at varying concentrations. The IC50 value was determined to be 20 nM. (n.d.). ResearchGate. [Link]
-
In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate. (2019). Molecules, 24(17), 3183. [Link]
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Development of a fast liquid chromatography/mass spectrometry screening method for angiotensin-converting enzyme (ACE) inhibitors in complex natural mixtures like snake venom. (2009). Rapid Communications in Mass Spectrometry, 23(13), 1983-1991. [Link]
-
A Novel Angiotensin-I-Converting Enzyme (ACE) Inhibitory Peptide from Takifugu flavidus. (2020). Marine Drugs, 18(1), 53. [Link]
-
A State-of-the-art Review on Applications of Different Analytical Techniques for Some ACE Inhibitors. (2018). ResearchGate. [Link]
-
Comparison of the two ACE inhibition assays with respect to results for... (n.d.). ResearchGate. [Link]
-
e HPLC chromatogram of ACE inhibitor activity determination eluted (1... (n.d.). ResearchGate. [Link]
-
Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. (2017). Pharmacognosy Reviews, 11(21), 28–35. [Link]
-
Screening and Molecular Mechanisms of Novel ACE-Inhibitory Peptides from Gracilariopsis lemaneiformis. (2020). Marine Drugs, 18(10), 503. [Link]
-
Methods of Analysis of Lisinopril: A Review. (2017). J App Pharm, 9(1). [Link]
-
ACE HPLC Troubleshooting Guide. (2024, July 9). Rhenium Bio. [Link]
-
Analysis of ACE inhibitors in pharmaceutical dosage forms by derivative UV spectroscopy and liquid chromatography (HPLC). (1997). Journal of Pharmaceutical and Biomedical Analysis, 16(3), 431-438. [Link]
-
HPLC Method Validation for Quantification of Lisinopril. (2023). Impact Factor, 8(6). [Link]
-
Direct Determination of Four ACE-Inhibitors Lisinopril, Enalapril, Captopril and Fosinopril in Pharmaceuticals and Blood Serum by HPLC. (2015). ResearchGate. [Link]
-
An Overview of Enalapril by UV Spectrophotometer and HPLC. (2018). ARC Journal of Pharmaceutical Sciences, 4(1). [Link]
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A Guide to Ensuring Reproducibility in ACE Inhibition Experiments Through Robust Internal Controls
<Senior Application Scientist
Introduction: The Critical Role of Reproducibility in Drug Discovery
The renin-angiotensin system (RAS) is a cornerstone of cardiovascular regulation, and the angiotensin-converting enzyme (ACE) is a key player in this pathway.[1][2][3] By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE directly influences blood pressure.[4][5][6][7] Consequently, ACE inhibitors are a major class of drugs for treating hypertension and heart failure.[5][6][7][8] The discovery and development of novel ACE inhibitors rely on accurate and reproducible in vitro screening assays.
However, the path from initial hit identification to a viable drug candidate is fraught with challenges, a primary one being the reproducibility of experimental results. Irreproducible data can lead to wasted resources and the pursuit of false leads. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for assessing and ensuring the reproducibility of ACE inhibition experiments by emphasizing the strategic implementation of internal controls.
Understanding the ACE Inhibition Assay: Mechanism and Methodologies
The fundamental principle of an ACE inhibition assay is to measure the reduction in ACE activity in the presence of a potential inhibitor.[9] This is typically achieved by monitoring the enzymatic conversion of a specific substrate to a detectable product. Several methodologies exist, each with its own set of advantages and considerations.
Common Assay Formats:
-
Spectrophotometric Assays: These are widely used methods that often employ the substrate hippuryl-histidyl-leucine (HHL).[1][9] ACE cleaves HHL to produce hippuric acid (HA), which can be quantified by measuring its absorbance at 228 nm after extraction.[9][10] Variations of this method utilize different substrates like furanacryloyl-Phe-Gly-Gly (FAPGG) or involve a secondary enzymatic reaction to produce a colored product.[1][11]
-
Fluorometric Assays: These assays utilize substrates that release a fluorescent molecule upon cleavage by ACE, offering higher sensitivity compared to spectrophotometric methods.[12][13]
-
HPLC-Based Assays: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate and product, providing a highly accurate and direct measure of ACE activity.[1][14]
-
Commercial Kits: Several kits are available that offer simplified, plate-based colorimetric or fluorometric methods for measuring ACE inhibitory activity.[1][12]
The choice of assay depends on factors such as the required throughput, sensitivity, and available instrumentation. Regardless of the chosen method, the principles of robust experimental design and the inclusion of appropriate controls remain paramount for ensuring data reproducibility.
The Cornerstone of Reproducibility: A Multi-tiered Approach to Internal Controls
A self-validating experimental system is one where the internal controls are integrated into the assay design to continuously monitor its performance and validate the results of each run. This proactive approach to quality control is essential for generating trustworthy and reproducible data.
Key Internal Controls and Their Rationale:
| Control Type | Purpose | Rationale for Reproducibility |
| Negative Control (No Inhibitor) | Represents 100% enzyme activity. | Establishes the baseline for calculating percent inhibition. Consistency in this control across experiments indicates stable enzyme activity and reagent integrity. |
| Positive Control (Known Inhibitor) | Confirms the assay can detect inhibition. | A known ACE inhibitor, such as Captopril or Lisinopril, should produce a consistent IC50 value across experiments.[10][14][15][16] This validates the assay's sensitivity and responsiveness to inhibition. |
| Blank (No Enzyme) | Measures background signal. | Accounts for any non-enzymatic degradation of the substrate or interference from assay components. Subtracting the blank value corrects for background noise, improving accuracy. |
| Sample Blank (No Enzyme, with Test Compound) | Assesses compound interference. | Identifies if the test compound itself absorbs light or fluoresces at the detection wavelength, which could lead to false positive or negative results. |
| Solvent Control | Evaluates the effect of the vehicle on enzyme activity. | If test compounds are dissolved in a solvent like DMSO, this control ensures the solvent itself is not inhibiting or activating the enzyme.[1] |
Visualizing the Logic of a Self-Validating Assay
The following diagram illustrates the logical flow of incorporating internal controls to ensure the validity of each experimental run.
Caption: Logical workflow for a self-validating ACE inhibition assay.
Detailed Experimental Protocol: A Spectrophotometric Assay Example
This protocol is based on the widely used method involving the hydrolysis of HHL and quantification of the resulting hippuric acid.[1][9]
Reagents and Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Captopril (Positive Control)
-
Sodium borate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 228 nm
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare sodium borate buffer (50 mM sodium borate, 300 mM NaCl, pH 8.3).[14]
-
Prepare the HHL substrate solution (e.g., 9 mM in sodium borate buffer).[14]
-
Prepare the ACE enzyme solution (e.g., 80 mU/mL in sodium borate buffer).[14]
-
Prepare a stock solution of Captopril (e.g., 1 mM in water) and create a serial dilution series.
-
Prepare test compounds at various concentrations. If using a solvent like DMSO, ensure the final concentration in the assay does not exceed 1%.[1]
-
-
Assay Plate Setup:
-
Design a plate map that includes all necessary controls in triplicate.[1]
-
Blanks: Add buffer only.
-
Negative Controls: Add buffer and ACE solution.
-
Positive Controls: Add Captopril dilutions and ACE solution.
-
Test Samples: Add test compound dilutions and ACE solution.
-
Sample Blanks: Add test compound dilutions and buffer (no ACE).
-
-
Enzymatic Reaction:
-
To the appropriate wells, add 25 µL of the test compound, Captopril, or buffer.[14]
-
Add 25 µL of the ACE solution (or buffer for blanks and sample blanks) to each well.[14]
-
Pre-incubate the plate at 37°C for 5-15 minutes.[12][14][17]
-
Initiate the reaction by adding 25 µL of the HHL substrate solution to all wells.[14]
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid by adding ethyl acetate, vortexing, and centrifuging the plate.
-
Transfer the ethyl acetate layer to a new UV-transparent plate.
-
Evaporate the ethyl acetate and reconstitute the hippuric acid in buffer or water.
-
Measure the absorbance at 228 nm using a microplate reader.[10]
-
Data Analysis:
-
Calculate the average absorbance for each set of triplicates.
-
Subtract the average absorbance of the blank from all other readings.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(Abs_Negative_Control - Abs_Sample) / Abs_Negative_Control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Assess the reproducibility by comparing the IC50 of the positive control (Captopril) to historical values. The coefficient of variation (CV) for the controls should also be monitored.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the ACE inhibition assay protocol.
Caption: Step-by-step workflow for a spectrophotometric ACE inhibition assay.
The Renin-Angiotensin System and ACE Inhibition
A clear understanding of the biochemical pathway is crucial for interpreting assay results. ACE plays a central role in the Renin-Angiotensin System (RAS).
Caption: The role of ACE and ACE inhibitors in the Renin-Angiotensin System.
Conclusion: Building a Culture of Reproducibility
Ensuring the reproducibility of ACE inhibition assays is not merely a matter of following a protocol; it requires a deep understanding of the assay's principles and a commitment to rigorous experimental design. By systematically implementing a comprehensive set of internal controls, researchers can create a self-validating system that provides a high degree of confidence in the generated data. This, in turn, accelerates the drug discovery process by enabling reliable identification and characterization of novel ACE inhibitors. The principles outlined in this guide can be adapted to various assay formats and are fundamental to achieving robust and reproducible scientific outcomes.
References
- ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects | Vinmec. (n.d.).
- Novel mechanism of action of ACE and its inhibitors. (2005). American Journal of Physiology-Heart and Circulatory Physiology, 289(5), H1833-H1835.
- ACE Inhibition Assay - Protocol - OneLab - Andrew Alliance. (n.d.).
- Angiotensin Converting Enzyme (ACE) Inhibitors - CV Pharmacology. (n.d.).
- ACE inhibitor - Wikipedia. (n.d.).
- ACE Inhibitors' Mechanism of Action: Here's What They Do - GoodRx. (2024, May 1).
- ACE-inhibitory activity assay: IC50 - Protocols.io. (2022, August 19).
- Application Notes and Protocol for In Vitro ACE Inhibition Assay Using Karnamicin B2 - Benchchem. (n.d.).
- Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed. (2002). Journal of Biochemical and Biophysical Methods, 51(1), 75-87.
- Angiotensin-converting enzyme inhibitory assay - Protocols.io. (2019, March 28).
- Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts - PubMed. (2005). Phytomedicine, 12(6-7), 424-432.
- INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION - Progressive Academic Publishing. (n.d.).
- Angiotensin I Converting Enzyme (ACE1) Inhibitor Screening Kit - Assay Genie. (n.d.).
- In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne) - ETFLIN. (n.d.).
- A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds: Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study - MDPI. (2021, November 18).
- Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - NIH. (n.d.).
- Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta - MDPI. (n.d.).
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Investigating alternative ACE inhibitors to ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid for research.
A Senior Application Scientist's In-depth Technical Guide to Selecting and Evaluating Alternatives to ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid
For researchers in cardiovascular, renal, and related fields, the angiotensin-converting enzyme (ACE) is a pivotal therapeutic target. While this compound has its place, a broader understanding of the available ACE inhibitors is crucial for nuanced experimental design and robust, reproducible results. This guide provides a comprehensive comparison of alternative ACE inhibitors, complete with experimental protocols and data-driven insights to inform your research.
The Central Role of the Renin-Angiotensin System (RAS)
The renin-angiotensin system (RAS) is a cornerstone of blood pressure regulation and fluid and electrolyte balance.[1] The cascade begins with the secretion of renin by the kidneys, which cleaves angiotensinogen to form angiotensin I.[2][3] ACE then catalyzes the conversion of the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[4][5] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[2][6]
ACE inhibitors exert their therapeutic effects by blocking the conversion of angiotensin I to angiotensin II, thereby promoting vasodilation and reducing blood pressure.[4][7][8] They also inhibit the degradation of bradykinin, a vasodilator, which further contributes to their antihypertensive action.[4][5]
Caption: The Renin-Angiotensin System and the mechanism of ACE inhibitors.
A Comparative Analysis of Key ACE Inhibitors for Research
While numerous ACE inhibitors are clinically available, their suitability for research can vary based on their chemical structure, potency, and pharmacokinetic properties.[9] Here, we compare three widely studied alternatives to this compound: Captopril, Enalapril, and Lisinopril.
| Feature | Captopril | Enalapril | Lisinopril |
| Chemical Class | Sulfhydryl-containing | Dicarboxylate-containing (prodrug) | Dicarboxylate-containing |
| Active Form | Captopril | Enalaprilat | Lisinopril |
| Key Structural Feature | Thiol group for zinc binding[10] | Ester group hydrolyzed to active form[11] | Lysine analog[12] |
| Reported IC50 (approx.) | ~20-30 nM | ~5-10 nM (Enalaprilat) | ~5-10 nM |
| Common Research Applications | Initial studies of ACE inhibition, proof-of-concept experiments | Studies requiring a prodrug approach, long-term in vivo studies | In vitro and in vivo studies, widely used as a reference compound |
| Potential Off-Target Effects | Can interact with other zinc-containing metalloproteinases | Generally considered more specific than Captopril | High specificity for ACE |
| Notable Side Effects (Clinical) | Cough, taste disturbances, skin rash[13] | Cough, dizziness[7][14] | Cough, headache[7][14] |
Data sourced from multiple publications.[7][10][11][12][13][14]
In-depth Profiles of Alternative ACE Inhibitors
Captopril: As the first clinically developed ACE inhibitor, Captopril's structure is characterized by a sulfhydryl group that directly interacts with the zinc ion in the active site of ACE.[10] This structural feature, while effective for inhibition, can also lead to a higher incidence of off-target effects and side effects like skin rashes and taste disturbances.[13] For research, its rapid onset and short half-life can be advantageous for acute studies.
Enalapril: Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[11] Enalaprilat is a potent dicarboxylate-containing inhibitor with a longer duration of action than Captopril.[15] This makes it suitable for chronic in vivo studies where sustained ACE inhibition is desired.[16]
Lisinopril: Lisinopril is a lysine analog and a dicarboxylate-containing ACE inhibitor that is not a prodrug.[12] It is a potent and highly specific inhibitor of ACE, making it an excellent choice for a wide range of in vitro and in vivo research applications.[17][18] Its long half-life allows for once-daily dosing in clinical settings and sustained inhibition in experimental models.
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of different ACE inhibitors, a standardized and well-controlled experimental approach is essential.
In Vitro ACE Inhibition Assay
This protocol details a common spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of a test compound.[19][20]
Caption: Workflow for an in vitro ACE inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of rabbit lung ACE in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).
-
Prepare a stock solution of the substrate, hippuryl-L-histidyl-L-leucine (HHL), in the same buffer.[21]
-
Prepare serial dilutions of the test inhibitors and a known reference inhibitor (e.g., Lisinopril) in the buffer.
-
-
Assay Procedure:
-
In a microplate, add a small volume of the ACE solution to each well.
-
Add the various concentrations of the test inhibitors and the reference inhibitor to the respective wells. Include a control well with buffer only (no inhibitor).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.[22]
-
-
Reaction Termination and Measurement:
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.
-
In Vivo Evaluation in Animal Models
For assessing the in vivo efficacy of ACE inhibitors, spontaneously hypertensive rats (SHRs) are a commonly used and relevant model.[23]
Step-by-Step Methodology:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize adult male SHRs to the housing conditions for at least one week.
-
Train the animals for blood pressure measurement using the tail-cuff method to minimize stress-induced variations.
-
Record baseline systolic blood pressure (SBP) and heart rate (HR) for several days to establish a stable baseline.
-
-
Drug Administration:
-
Divide the animals into groups: a vehicle control group and groups for each ACE inhibitor being tested.
-
Administer the compounds orally via gavage at a predetermined dose. The dose selection can be informed by the in vitro potency and previously published studies.
-
-
Blood Pressure Monitoring:
-
Measure SBP and HR at various time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the time course of the antihypertensive effect.
-
-
Data Analysis:
-
Calculate the change in SBP from baseline for each animal at each time point.
-
Compare the mean change in SBP between the different treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Plot the time course of the change in SBP for each group to visualize the onset and duration of action.
-
Concluding Remarks for the Discerning Researcher
The selection of an appropriate ACE inhibitor is a critical decision in the design of any research project investigating the renin-angiotensin system. While this compound serves its purpose, a thorough understanding of the nuances of alternatives like Captopril, Enalapril, and Lisinopril allows for more targeted and insightful experimental design. By employing rigorous in vitro and in vivo comparative protocols, researchers can confidently select the optimal tool for their specific scientific inquiry, ultimately leading to more robust and impactful findings.
References
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- Angiotensin Converting Enzyme (ACE) Inhibitors. (n.d.). CV Pharmacology.
- ACE Inhibition Assay - Protocol. (n.d.). OneLab - Andrew Alliance.
- Renin - Angiotensin P
- ACE inhibitor. (n.d.). Wikipedia.
- Agents Acting on the Renin-Angiotensin System Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- The 3D crystal structures of lisinopril (blue), enalapril (red) and... (n.d.).
- The renin-angiotensin system: going beyond the classical paradigms. (n.d.).
- Renin-Angiotensin Signaling. (n.d.). QIAGEN GeneGlobe.
- Application Notes and Protocol for In Vitro ACE Inhibition Assay Using Karnamicin B2. (n.d.). Benchchem.
- Physiology, Renin Angiotensin System. (2023).
- Angiotensin-converting enzyme inhibitory assay. (2019). Protocols.io.
- 3 Chemical structures of selected angiotensin-converting enzyme (ACE)... (n.d.).
- Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE)
- Structural Details on the Binding of Antihypertensive Drugs Captopril and Enalaprilat to Human Testicular Angiotensin I-Converting Enzyme. (2004). Biochemistry.
- Demonstration of in Vivo Effects of ACE Inhibitors by the Use of Autoregressive Modelling. (1989). Advances in Experimental Medicine and Biology.
- Comparative effectiveness of angiotensin-converting-enzyme inhibitors: Is an ACE always an ace?. (2008). CMAJ.
- Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Drug Differences between ACE Inhibitors in Experimental Settings and Clinical Practice. (2025).
- From kinetics to dynamics: are there differences between ACE inhibitors?. (n.d.). Journal of Human Hypertension.
- Differences in the Clinical Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers: A Critical Review of the Evidence. (n.d.). springermedizin.de.
- Molecular superimposition of the captopril, lisinopril, and enalaprilat... (n.d.).
- Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis. (2016). Medicine (Baltimore).
- Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis. (2016). Medicine (Baltimore).
- Prediction of off-target effects on angiotensin-converting enzyme 2. (n.d.). PubMed.
- ACE Inhibitor Lisinopril. (2018). Proteopedia, life in 3D.
- Comparative effectiveness of ACE inhibitors and angiotensin receptor blockers in patients with prior myocardial infarction. (2019). Open Heart.
- Types of ACE Inhibitors for High Blood Pressure Tre
- Comparative Analysis Suggests ACE Inhibitors Equivalent to ARBs in Patients Without Heart Failure. (2016). tctmd.com.
- Review on in vivo and in vitro experimental model of anti-hypertensive agent. (2022). GSC Biological and Pharmaceutical Sciences.
- (Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE. (1988). Journal of Medicinal Chemistry.
- Animal Models of Aortic Aneurysm and Dissection: A Comparative Guide for Mechanism, Therapeutic Testing, and Transl
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- Comparative First-Line Effectiveness and Safety of ACE (Angiotensin-Converting Enzyme) Inhibitors and Angiotensin Receptor Blockers: A Multinational Cohort Study. (2021). Hypertension.
- Updated Report on Comparative Effectiveness of ACE inhibitors, ARBs, and Direct Renin Inhibitors for Patients with Essential Hypertension: Much More Data, Little New Information. (2011). Journal of General Internal Medicine.
- 7 Lisinopril Alternatives: Other ACE Inhibitors, ARBs, and More. (2025). GoodRx.
- Adverse Effects of Angiotensin-Converting Enzyme Inhibitors in Humans: A Systematic Review and Meta-Analysis of 378 Randomized Controlled Trials. (n.d.). MDPI.
- Effect of ACE Inhibitors and Angiotensin II Type 1 Receptor Antagonists on Endothelial NO Synthase Knockout Mice With Heart Failure. (2025).
- Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. (n.d.). Pharmacognosy Reviews.
- Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. (n.d.). MDPI.
- ACE Inhibitors. (2025).
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid (CAS No. 83623-61-4). As drug development professionals, our commitment to safety is paramount. This document is designed to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment.
Understanding the Hazard Profile
This compound is a compound that demands careful handling due to its specific hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Serious Eye Damage (Category 1): Poses a significant risk of causing severe and potentially irreversible damage to the eyes.[1][2][3][4]
-
Skin Sensitization (Category 1): May elicit an allergic skin reaction upon contact.[1][2][3][4]
-
Specific Target Organ Toxicity (Repeated Exposure) (Category 2): Prolonged or repeated exposure may cause damage to organs.[1][2][3][4]
The signal word for this chemical is "Danger" .[2][3] A thorough understanding of these hazards is the first step in implementing effective safety measures.
Core Principles of Protection: A Multi-Layered Approach
When handling this compound, a multi-layered approach to safety is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE). PPE should be considered the last line of defense, used in conjunction with other safety measures.[5]
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood.[6][7] This is critical to minimize inhalation exposure and contain any potential spills.
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of any vapors or dusts.[8]
Administrative Controls: Safe Work Practices
-
Hazard Assessment: Before beginning any work, a thorough hazard assessment must be conducted to identify potential risks and establish appropriate safety procedures.[9][10]
-
Training: All personnel handling this compound must receive comprehensive training on its hazards, proper handling procedures, and emergency protocols.[10][11]
-
Restricted Access: Limit access to areas where this chemical is being used to authorized personnel only.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical to prevent direct contact with this compound.[11] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specifications and Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving.[6][7] | To prevent skin contact and potential skin sensitization.[12] |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards are the minimum requirement.[9] A face shield worn over safety goggles is required when there is a significant risk of splashes.[5][6][7] | To protect against serious eye damage from splashes or aerosols.[1][2][3] |
| Skin and Body Protection | A flame-retardant lab coat should be worn and kept fully buttoned.[6] Consider wearing chemical-resistant aprons and sleeves for procedures with a higher splash potential. | To protect the skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | All work should be performed in a chemical fume hood to minimize inhalation exposure.[6][7] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][13][14] | To prevent inhalation of the compound, which could lead to systemic toxicity. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing
-
Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Weighing: If weighing a solid form, use a disposable weigh boat. Handle with care to avoid generating dust.
Dissolving and Mixing
-
Add Solvent: Slowly add the solvent to the vessel containing the weighed compound.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous stirring that could create aerosols.
-
Keep Containers Closed: Keep all containers covered as much as possible during the procedure.
Post-Handling
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.[7] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., sand or vermiculite) to contain the spill. Place the absorbed material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weigh boats, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[6][7]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[6][7] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[6]
Final Disposal
-
Arrange for the collection of hazardous waste by a licensed disposal company or your institution's EHS department.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[15][16]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- Benchchem.
- Understanding OSHA Requirements for Personal Protective Equipment (PPE).
- Occupational Safety and Health Administration. Personal Protective Equipment - Standards.
- Occupational Safety and Health Administration. Personal Protective Equipment - Overview.
- Avetta. OSHA Standards for Personal Protective Equipment.
- Tucker Safety. PPE Requirements – OSHA.
- Safe Work Australia.
- Chemical Label for this compound.
- PubChem. This compound.
- Benchchem.
- PubMed.
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction | NIOSH.
- ECHA. This compound.
- United States Environmental Protection Agency. Disposal of Pesticides.
- NSW Environment Protection Authority. Safe disposal of pesticides.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
